4-Methylbenzylidene-4-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,1-bis(4-methylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMIOABGTREIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16979-20-7 | |
| Record name | N-(4-METHYLBENZYLIDENE)-P-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylbenzylidene-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylbenzylidene-4-methylaniline, a Schiff base compound, holds interest within chemical synthesis and medicinal chemistry due to the established biological activities of this class of molecules. This document provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and a summary of the known biological activities of structurally related compounds. While direct biological data and signaling pathway interactions for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in the evaluation and potential development of this and similar Schiff bases.
Chemical and Physical Properties
This compound, also known as N-(4-Methylbenzylidene)-p-toluidine, is an organic compound with the chemical formula C15H15N.[1][2] It belongs to the class of Schiff bases, which are characterized by an imine or azomethine group (-C=N-). The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H15N | [1][2] |
| Molecular Weight | 209.29 g/mol | [2] |
| CAS Number | 16979-20-7 | [1][2] |
| IUPAC Name | N,1-bis(4-methylphenyl)methanimine | [2] |
| Synonyms | 4-Methyl-N-[(4-methylphenyl)methylidene]aniline, (p-Methylbenzylidene)-(4-methylphenyl)-amine, p-Toluidine, N-(p-methylbenzylidene)- | [1] |
| Kovats Retention Index (Standard non-polar) | 1998 | [2] |
| Kovats Retention Index (Semi-standard non-polar) | 2039 | [2] |
Synthesis
The synthesis of this compound is typically achieved through the condensation reaction of p-toluidine and p-tolualdehyde. This reaction is a classic example of Schiff base formation, involving the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.
Experimental Protocol: Representative Synthesis
The following is a detailed experimental protocol adapted from a well-established procedure for a structurally similar Schiff base, N-benzyl-m-toluidine, and is representative of the synthesis of this compound.[3]
Materials:
-
p-Toluidine
-
p-Tolualdehyde
-
Ethanol (or a suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of p-toluidine in ethanol.
-
To this solution, add an equimolar amount of p-tolualdehyde.
-
A few drops of glacial acetic acid can be added to catalyze the reaction.
-
The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
The purified product should be dried in a vacuum oven.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Activity
While specific biological activity data for this compound is limited in the available literature, the broader class of Schiff bases is well-known for a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The biological activity of these compounds is often attributed to the presence of the azomethine group.
A study on a structurally related thiosemicarbazone derivative, (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, demonstrated notable antifungal activity against several fungal strains.
| Fungal Strain | Inhibition Rate (%) |
| Gibberella grisea | 62.50 |
| Rhizopus maize | 68.95 |
| Botryosphaeria ribis | 59.46 |
| Botryosphaeria berengriana | 51.77 |
Data from a study on a thiosemicarbazone derivative of 4-methylbenzylidene.
It is important to note that these results are for a derivative and may not be directly extrapolated to this compound. Further research is required to determine the specific biological activity profile of the title compound.
Signaling Pathways and Screening Workflow
A mandatory requirement of this guide is a diagram of a signaling pathway. However, after an extensive literature search, no information was found on the interaction of this compound with any specific biological signaling pathways. This is not uncommon for a compound that has not been the subject of extensive biological investigation.
In lieu of a specific signaling pathway, the following diagram illustrates a generalized workflow for the initial screening of a novel compound, such as this compound, for biological activity. This workflow is highly relevant for researchers and drug development professionals.
Caption: A logical diagram outlining the typical stages of screening a new chemical entity for potential therapeutic value.
Characterization Data
The characterization of this compound is crucial to confirm its identity and purity after synthesis. Standard analytical techniques are employed for this purpose.
-
Mass Spectrometry (MS): The NIST WebBook provides mass spectrometry data for this compound, which can be used to confirm its molecular weight.[1]
-
Gas Chromatography (GC): Gas chromatography data is also available from the NIST WebBook, which can be used to assess the purity of the synthesized compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two phenyl rings, a characteristic singlet for the imine proton (-CH=N-), and singlets for the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the imine carbon, and the methyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the C=N (imine) stretching vibration, typically in the range of 1690-1640 cm⁻¹. The spectrum will also show bands corresponding to C-H stretching of the aromatic rings and methyl groups.
Conclusion
This compound is a readily synthesizable Schiff base with potential for further investigation in the field of medicinal chemistry. While direct biological data is currently scarce, the known activities of related compounds suggest that it may possess interesting pharmacological properties. This technical guide provides a solid foundation of its chemical properties, a reliable synthesis protocol, and a framework for its future biological evaluation. Further research into its specific biological targets and mechanisms of action is warranted to unlock its full potential.
References
An In-depth Technical Guide to the Chemical Properties of 4-Methylbenzylidene-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzylidene-4-methylaniline, a notable member of the Schiff base family of compounds, holds significant interest within the scientific community due to its versatile chemical nature and potential applications in medicinal chemistry and material science. Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its general reactivity and biological relevance.
Core Chemical Properties
This compound, also known by its IUPAC name N,1-bis(4-methylphenyl)methanimine, is an organic compound with the chemical formula C₁₅H₁₅N.[1] The structural and physical properties of this compound are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N | [1] |
| Molecular Weight | 209.29 g/mol | [2][3] |
| CAS Number | 16979-20-7 | [1] |
| IUPAC Name | N,1-bis(4-methylphenyl)methanimine | [2] |
| Synonyms | N-(4-Methylbenzylidene)-p-toluidine, p-Toluidine, N-(p-methylbenzylidene)- | [1][2] |
| Calculated Boiling Point | 682.60 K | [3] |
| Calculated Enthalpy of Formation (gas) | 179.41 kJ/mol | [3] |
| Calculated Enthalpy of Vaporization | 58.17 kJ/mol | [3] |
| Calculated Log of Water Solubility (mol/l) | -4.29 | [3] |
| Calculated Octanol/Water Partition Coefficient (logP) | 4.054 | [3] |
Experimental Protocols
The synthesis of this compound is typically achieved through the condensation reaction of 4-methylbenzaldehyde and 4-methylaniline (p-toluidine). This reaction is a classic example of Schiff base formation.
Synthesis of this compound
Objective: To synthesize this compound via the condensation of 4-methylbenzaldehyde and 4-methylaniline.
Materials:
-
4-methylbenzaldehyde (p-tolualdehyde)
-
4-methylaniline (p-toluidine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 250 mL round-bottom flask, dissolve an equimolar amount of 4-methylbenzaldehyde in absolute ethanol.
-
To this solution, add an equimolar amount of 4-methylaniline.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final crystalline product.
-
Dry the purified crystals in a vacuum oven.
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1620-1690 cm⁻¹. The disappearance of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine also indicates the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (around 8-9 ppm). Aromatic protons will appear in the range of 7-8 ppm, and the methyl protons will appear as singlets in the upfield region (around 2.3-2.5 ppm).
-
¹³C NMR: The spectrum will show a characteristic signal for the imine carbon (-C=N-) in the range of 150-165 ppm. Signals for the aromatic carbons and the methyl carbons will also be present.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (209.29 g/mol ).[2] The fragmentation pattern can provide further structural confirmation. The NIST Mass Spectrometry Data Center reports a main library spectrum for this compound (NIST Number: 195976).[2]
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily centered around the imine bond. This bond can undergo hydrolysis back to the parent aldehyde and amine, particularly under acidic conditions. The nitrogen atom of the imine group possesses a lone pair of electrons, allowing it to act as a ligand and form complexes with various metal ions.
The broader class of N-benzylideneaniline derivatives has been investigated for a range of biological activities.[4][5] These compounds serve as important intermediates in the synthesis of various bioactive molecules and are considered bioisosteres of stilbene and resveratrol.[5] Studies have shown that some N-benzylideneaniline derivatives exhibit antibacterial, antifungal, and antioxidant properties.[4]
Visualizations
General Synthesis Workflow
The synthesis of this compound follows a straightforward condensation reaction pathway. The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Imine Formation Mechanism
The formation of the imine bond is a well-established reaction mechanism involving the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.
Caption: Mechanism of imine formation for this compound.
Conclusion
This compound is a compound of significant interest with a well-defined set of chemical properties and a straightforward synthetic route. Its characterization through modern spectroscopic techniques provides unambiguous structural confirmation. While specific biological signaling pathways involving this compound are yet to be fully elucidated, the known biological activities of the broader class of N-benzylideneanilines suggest that it holds promise for further investigation in the fields of medicinal chemistry and drug development. This guide serves as a foundational resource for researchers and scientists working with this and related Schiff base compounds.
References
4-Methylbenzylidene-4-methylaniline IUPAC name
An In-depth Technical Guide to N,1-bis(4-methylphenyl)methanimine
This technical guide provides a comprehensive overview of N,1-bis(4-methylphenyl)methanimine, a Schiff base compound. The guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, detailing its chemical identity, physicochemical properties, synthesis, and potential applications.
Chemical Identity and Nomenclature
The compound commonly known as 4-Methylbenzylidene-4-methylaniline is systematically named N,1-bis(4-methylphenyl)methanimine according to IUPAC nomenclature[1]. It is also referred to as 4-Methyl-N-[(4-methylphenyl)methylidene]aniline[2][3][4]. This molecule belongs to the class of organic compounds known as Schiff bases, which are characterized by a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N,1-bis(4-methylphenyl)methanimine[1] |
| Common Name | This compound |
| CAS Registry Number | 16979-20-7[1][2][3] |
| Molecular Formula | C15H15N[1][2][3] |
| Molecular Weight | 209.29 g/mol [1] |
| InChI | InChI=1S/C15H15N/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-11H,1-2H3[1][2][3] |
| InChIKey | LKMIOABGTREIHR-UHFFFAOYSA-N[1][2][3] |
| Canonical SMILES | Cc1ccc(C=Nc2ccc(C)cc2)cc1[4] |
Physicochemical and Spectroscopic Data
The physicochemical properties of N,1-bis(4-methylphenyl)methanimine are crucial for its handling, characterization, and application. A summary of its key properties is provided below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Enthalpy of Formation (gas) | Not Available | Cheméo[4] |
| Enthalpy of Vaporization | Not Available | Cheméo[4] |
| Octanol/Water Partition Coefficient (logP) | Not Available | Cheméo[4] |
| Water Solubility (logWS) | Not Available | Cheméo[4] |
| Kovats Retention Index (non-polar standard) | 1882 | PubChem[5] |
Table 3: Spectroscopic Data
| Spectroscopy Type | Key Peaks/Signals | Source |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 209, 2nd Highest: 208, 3rd Highest: 162 | PubChem[1] |
| 1D NMR | Data available in NMRShiftDB | PubChem[5] |
Synthesis Protocol
N,1-bis(4-methylphenyl)methanimine, being a Schiff base, is typically synthesized via a condensation reaction between an amine and a carbonyl compound. In this case, the reactants are 4-methylaniline (p-toluidine) and 4-methylbenzaldehyde (p-tolualdehyde).
General Experimental Protocol
The synthesis generally involves the condensation of equimolar amounts of 4-methylbenzaldehyde and 4-methylaniline[6]. The reaction is often carried out in a solvent such as ethanol or methanol and may be refluxed to ensure completion[6]. The product, a Schiff base, can then be isolated by filtration after cooling the reaction mixture, followed by washing and drying[6].
Detailed Steps:
-
Reactant Preparation: Dissolve 4-methylbenzaldehyde (1 equivalent) and 4-methylaniline (1 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Reaction: The mixture is refluxed for a specified period, typically one to two hours, with constant stirring[6].
-
Product Isolation: After reflux, the mixture is cooled to room temperature, allowing the product to crystallize.
-
Purification: The solid product is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol), and then dried in a desiccator over a drying agent like anhydrous phosphorus pentoxide[6].
The workflow for this synthesis is illustrated in the diagram below.
Caption: Synthesis workflow for N,1-bis(4-methylphenyl)methanimine.
The logical relationship of the synthesis is depicted in the following diagram, illustrating the condensation reaction.
Caption: Condensation reaction scheme.
Potential Applications
While specific applications for N,1-bis(4-methylphenyl)methanimine are not extensively documented in the provided search results, aniline and its derivatives are known to be versatile building blocks in various industries[7].
-
Pharmaceuticals: Aniline derivatives serve as precursors for the synthesis of a wide range of pharmaceutical compounds with diverse biological activities[7]. The imine linkage in Schiff bases is also a key feature in many biologically active molecules.
-
Dyes and Pigments: The conjugated system in N,1-bis(4-methylphenyl)methanimine is characteristic of chromophores, suggesting potential applications in the synthesis of dyes and pigments, a common use for aniline compounds[7].
-
Polymers: Aniline-based compounds are utilized in the production of polymers[7]. Schiff bases can also be polymerized or used as ligands in coordination polymers.
-
Coordination Chemistry: Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. These complexes can have applications in catalysis and materials science[6].
Safety and Handling
N,1-bis(4-methylphenyl)methanimine is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects[1]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
References
- 1. N-(4-Methylbenzylidene)-P-toluidine | C15H15N | CID 525721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 16979-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. N-benzylidene-4-methylaniline | C14H13N | CID 75276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. idosr.org [idosr.org]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to the Physical Properties of C15H15N Imine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of selected C15H15N imine isomers. Imines, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond. Their versatile chemical nature makes them significant in various fields, including medicinal chemistry and materials science. This document focuses on isomers derived from common synthetic routes, presenting their physical and spectroscopic data, detailed experimental protocols for their synthesis and characterization, and logical workflows to illustrate key concepts.
Introduction to C15H15N Imine Isomers
The molecular formula C15H15N represents a variety of imine isomers. The properties of these isomers are dictated by the specific arrangement of their constituent aromatic and aliphatic groups. This guide will focus on two representative isomers:
-
N-(1-phenylethylidene)-4-methylaniline: Formed from the condensation of acetophenone and p-toluidine.
-
N-benzylidene-2,5-dimethylaniline: Formed from the condensation of benzaldehyde and 2,5-dimethylaniline.
These compounds serve as excellent models for understanding the structure-property relationships within this class of imines.
Physical and Chemical Properties
The physical properties of these imines are summarized in the tables below. These properties are crucial for their handling, purification, and application in further chemical synthesis or biological assays.
Table 1: General Physical Properties of C15H15N Imine Isomers
| Property | N-(1-phenylethylidene)-4-methylaniline | N-benzylidene-2,5-dimethylaniline |
| Molecular Formula | C15H15N | C15H15N |
| Molecular Weight | 209.29 g/mol | 209.29 g/mol [1] |
| Appearance | Not explicitly found | Not explicitly found |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Generally soluble in organic solvents | Generally soluble in organic solvents[2] |
Table 2: Spectroscopic Data for C15H15N Imine Isomers and Related Compounds
| Spectroscopic Data | N-(1-phenylethylidene)-4-methylaniline | N-benzylidene-2,5-dimethylaniline | N-benzylideneaniline (for comparison) |
| ¹H NMR (δ, ppm) | Data not available | Data not available | 8.43 (s, 1H, -CH=N-), 7.20-7.89 (m, 10H, Ar-H)[3] |
| ¹³C NMR (δ, ppm) | Data not available | Data not available | 161.1 (C=N), 126.4-151.9 (Ar-C)[4] |
| IR (cm⁻¹) | C=N stretch expected at ~1630-1650 | C=N stretch expected at ~1630-1650 | ~1625 (C=N stretch)[5] |
| Mass Spec (m/z) | M+ peak expected at 209 | M+ peak expected at 209 | 181 (M+) |
Experimental Protocols
The synthesis of C15H15N imines is typically achieved through a condensation reaction between a primary amine and a ketone or aldehyde, a reaction commonly known as Schiff base formation.
General Synthesis of N-Aryl Imines
Materials:
-
Appropriate aldehyde or ketone (e.g., acetophenone, benzaldehyde)
-
Appropriate primary aromatic amine (e.g., p-toluidine, 2,5-dimethylaniline)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[6]
-
Add the aldehyde or ketone (1.0 equivalent) to the solution.[6]
-
If required, add a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is then refluxed for a period of 2-6 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and then in an ice bath to induce crystallization.[6]
-
The solid product is collected by vacuum filtration, washed with cold ethanol, and dried.[6]
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized imines.
-
Melting Point: Determined using a standard melting point apparatus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C=N stretching vibration of the imine bond, typically observed in the range of 1625-1650 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the proton on the imine carbon (-CH=N-), which typically appears as a singlet in the range of 8.0-10.0 ppm.[5][7] ¹³C NMR will show a characteristic signal for the imine carbon around 160-170 ppm.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Visualizations
The following diagrams illustrate the synthesis workflow and the general structure of the target C15H15N imine isomers.
Caption: General workflow for the synthesis of C15H15N imines.
Caption: Structures of two C15H15N imine isomers and their precursors.
Biological Activity Context
While specific biological activities for the highlighted C15H15N isomers are not extensively documented in the reviewed literature, Schiff bases, in general, are known to exhibit a wide range of biological effects. These include antimicrobial, antifungal, and anticancer activities.[8][9] The imine linkage (-C=N-) is considered a crucial pharmacophore in many of these compounds. The biological activity is often influenced by the nature and position of substituents on the aromatic rings. For drug development professionals, these C15H15N imine scaffolds represent a promising starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to elucidate the specific biological profiles of these and other related imine derivatives.
References
- 1. N-Benzylidene-2,5-xylidine | C15H15N | CID 4583663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. N-Benzylideneaniline(538-51-2) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. iiste.org [iiste.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. arcjournals.org [arcjournals.org]
- 8. or.niscpr.res.in [or.niscpr.res.in]
- 9. ajchem-a.com [ajchem-a.com]
Spectroscopic Profile of 4-Methylbenzylidene-4-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the imine compound 4-Methylbenzylidene-4-methylaniline (C₁₅H₁₅N, CAS No: 16979-20-7).[1] Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines existing mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of its structural components and data from closely related compounds.
Molecular Structure and Properties
-
Molecular Formula: C₁₅H₁₅N[1]
-
Molecular Weight: 209.29 g/mol [1]
-
IUPAC Name: 4-methyl-N-[(4-methylphenyl)methylidene]aniline[1]
-
Synonyms: N-(4-Methylbenzylidene)-p-toluidine[1]
The structure consists of two p-tolyl groups linked by an azomethine (-CH=N-) bridge. This arrangement of aromatic rings and the imine functionality dictates its characteristic spectral features.
Spectral Data Summary
The following tables summarize the available and predicted spectral data for this compound.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | Singlet | 1H | Imine proton (-CH=N-) |
| ~7.7 - 7.9 | Doublet | 2H | Aromatic protons (ortho to -CH=N) |
| ~7.2 - 7.4 | Doublet | 2H | Aromatic protons (meta to -CH=N) |
| ~7.1 - 7.3 | Doublet | 2H | Aromatic protons (ortho to -N=) |
| ~6.9 - 7.1 | Doublet | 2H | Aromatic protons (meta to -N=) |
| ~2.4 | Singlet | 3H | Methyl protons (-CH₃ on benzylidene ring) |
| ~2.3 | Singlet | 3H | Methyl protons (-CH₃ on aniline ring) |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | Imine carbon (-CH=N-) |
| ~148 - 152 | Aromatic quaternary carbon (C-N) |
| ~140 - 145 | Aromatic quaternary carbon (C-CH=N) |
| ~138 - 142 | Aromatic quaternary carbon (C-CH₃ on benzylidene ring) |
| ~130 - 135 | Aromatic quaternary carbon (C-CH₃ on aniline ring) |
| ~129 - 130 | Aromatic CH carbons |
| ~128 - 129 | Aromatic CH carbons |
| ~120 - 122 | Aromatic CH carbons |
| ~21 - 22 | Methyl carbon (-CH₃ on benzylidene ring) |
| ~20 - 21 | Methyl carbon (-CH₃ on aniline ring) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium-Weak | Methyl C-H stretch |
| ~1620 - 1640 | Strong | C=N (imine) stretch |
| ~1600, 1580, 1500 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~810 - 840 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (Experimental)
Ionization Method: Electron Ionization (EI)
The NIST WebBook provides the mass spectrum for this compound.[1]
| m/z | Relative Intensity | Assignment |
| 209 | High | Molecular ion [M]⁺ |
| 208 | High | [M-H]⁺ |
| 194 | Medium | [M-CH₃]⁺ |
| 118 | Medium | [C₈H₁₀N]⁺ fragment |
| 91 | High | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols (Generalized)
The following are generalized experimental protocols for obtaining the spectral data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a higher number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a solution-phase spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid IR cell.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure KBr pellet or solvent first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the different functional groups in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Discovery and History of Schiff Base Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
First identified in 1864 by Hugo Schiff, the compounds bearing his name have become a cornerstone of modern chemistry. Characterized by the azomethine (-C=N-) functional group, Schiff bases are formed through the condensation of primary amines with aldehydes or ketones. Their discovery unlocked a versatile chemical scaffold that has proven indispensable across a vast range of scientific disciplines. The unique electronic properties of the imine linkage and the steric versatility of its substituents have made Schiff bases "privileged ligands" in coordination chemistry, essential intermediates in organic synthesis, and crucial components in biological systems. This guide provides a detailed historical account of their discovery, delineates the fundamental reaction mechanisms, presents key experimental protocols from seminal reports, and charts the evolution of their application, from foundational coordination chemistry to their role in complex biological pathways.
The Genesis of a New Chemical Class: Hugo Schiff's Discovery
The formal discovery of the class of compounds now known as Schiff bases is credited to the German chemist Hugo Schiff.[1][2] In 1864, while working at the University of Pisa, Schiff published his findings in the journal Justus Liebigs Annalen der Chemie in an article titled "Eine neue Reihe organischer Basen" (A new series of organic bases).[1][3][4][5] He described the reaction between aromatic aldehydes and primary amines, which resulted in the formation of imine derivatives.[1][4]
Interestingly, Schiff's initial structural elucidation was incorrect by modern standards. Limited by the chemical understanding of the time, which did not yet fully embrace the concept of the double bond, he proposed a cyclic structure for the products to satisfy the known valencies of nitrogen.[1] His original publication depicted a surprising [2+2] stoichiometry for the reaction of an aldehyde with aniline.[1] It was only later that the correct [1+1] stoichiometry, leading to the formation of a C=N double bond (the imine or azomethine group) and a molecule of water, was established.[1]
This discovery laid the fundamental groundwork for what would become a vast and rich area of chemical synthesis and application.
The Foundational Chemistry: Mechanism of Formation
The synthesis of a Schiff base is a reversible condensation reaction.[1] The overall process involves a nucleophilic addition of a primary amine to a carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate, which then undergoes dehydration to yield the final imine.[6] The reaction can be catalyzed by either acid or base, or proceed simply with heat.
Reaction Mechanism Workflow
The formation mechanism can be visualized as a two-part process:
-
Formation of the Hemiaminal: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral but unstable hemiaminal intermediate.
-
Dehydration to the Imine: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). The lone pair on the adjacent nitrogen then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (an iminium ion). A final deprotonation step yields the neutral Schiff base.
The entire process is a series of equilibria. To drive the reaction toward the product, water is often removed from the reaction mixture, typically by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.
Caption: Acid-catalyzed formation of a Schiff base from an aldehyde/ketone and a primary amine.
Historical Experimental Protocols
To provide a tangible connection to the origins of Schiff base chemistry, this section details both a foundational synthesis of a Schiff base metal complex that predates Schiff's work and a representative protocol for a simple Schiff base.
Pioneering Coordination Chemistry: Ettling's Copper Complex (1840)
Remarkably, the first synthesis of a Schiff base metal complex was reported by C. Ettling in 1840, twenty-four years before Schiff's report on the parent organic compounds. Working with salicylaldehyde and ammonia, Ettling inadvertently created a copper(II) complex of salicylideneimine.
Experimental Protocol: Synthesis of Copper(II) Salicylideneiminate (adapted from 1840 report)
-
Reactants:
-
Salicylaldehyde (also known as salicylic aldehyde)
-
Aqueous ammonia
-
Copper(II) acetate solution
-
-
Procedure:
-
Salicylaldehyde was dissolved in alcohol.
-
An excess of aqueous ammonia was added to the alcoholic solution, leading to the formation of the salicylideneimine Schiff base in situ.
-
A solution of copper(II) acetate was then added to the mixture.
-
A crystalline green precipitate of the copper(II) salicylideneiminate complex formed immediately.
-
The product was collected by filtration.
-
This early work laid the groundwork for what would become the vast field of Schiff base coordination chemistry, demonstrating their ability to act as effective ligands for transition metals.
A Classic Synthesis: N-Benzylideneaniline
The reaction of benzaldehyde with aniline to form N-benzylideneaniline is a quintessential example of Schiff base formation. The following protocol is based on well-established procedures that refine Schiff's original discovery.
Experimental Protocol: Synthesis of N-Benzylideneaniline
-
Reactants:
-
Benzaldehyde (1.02 ml, 0.01 M)
-
Aniline (1.38 g, 0.01 M)
-
Ethanol (10 ml)
-
Glacial Acetic Acid (few drops, catalyst)
-
-
Apparatus: 50 ml round-bottom flask, reflux condenser, heating mantle, beaker, filtration apparatus.
-
Procedure:
-
A solution of 1.02 ml of benzaldehyde in 10 ml of ethanol and 1.38 g of aniline were added to a 50 ml round-bottom flask.[7]
-
A few drops of glacial acetic acid were added to the mixture to catalyze the reaction.[7]
-
The reaction mixture was heated under reflux for approximately five hours.[7]
-
After reflux, the mixture was cooled, and cold water was added to precipitate the product.[7]
-
The resulting yellow precipitate was collected by filtration.[7]
-
The crude product was purified by recrystallization from ethanol to yield yellow crystalline solids.[7]
-
Quantitative Data from Early and Modern Syntheses
The ability to isolate and characterize these new compounds was a critical aspect of their discovery. The table below summarizes quantitative data for the synthesis of N-benzylideneaniline, providing a comparison between a modern, optimized procedure and other reported values.
| Compound Name | Reactants | Method | Yield (%) | Melting Point (°C) | Reference |
| N-Benzylideneaniline | Benzaldehyde, Aniline | Reflux in ethanol with acetic acid catalyst | ~84% | 56.2 | [2][8] |
| N-Benzylideneaniline | Benzaldehyde, Aniline | Stirring at room temp. with Kinnow peel powder catalyst | 85% | Not Reported | [8] |
| N-Benzylideneaniline | Benzaldehyde, Aniline | Neat reaction, stirring | Not specified | 52-54 |
Historical Timeline and Key Developments
The discovery of Schiff bases was not an isolated event but the beginning of a chemical journey that continues to this day.
-
1840: C. Ettling synthesizes the first Schiff base metal complex, a copper(II) derivative of salicylideneimine, well before the formal discovery of the parent organic compounds.
-
1864: Hugo Schiff reports the synthesis of imines from the condensation of aldehydes and primary amines, establishing the class of compounds that now bear his name.[1][2]
-
1889: Alphonse Combes synthesizes a Schiff base from ethylenediamine and acetylacetone and reports its metal complexes, demonstrating the formation of tetradentate ligands.[1]
-
1930s: Paul Pfeiffer and Tsumaki Tsumaki conduct extensive studies on salicylaldimine (salen-type) complexes. Tsumaki notably discovers in 1938 that a cobalt(II)-salen complex can reversibly bind molecular oxygen, creating the first synthetic oxygen carrier and launching a major area of bioinorganic chemistry research.[1]
-
Mid-20th Century: The biological significance of the Schiff base linkage is elucidated, most notably its crucial role in the chemistry of vision. George Wald wins the Nobel Prize in 1967 for his work on the role of retinal in sight, which involves the formation of a Schiff base with the protein opsin.
-
Late 20th Century to Present: Schiff base complexes become central to the field of catalysis. The development of chiral Schiff base ligands, such as those used in Jacobsen's catalyst, enables highly enantioselective reactions, which are vital in modern drug development.
Biological Significance: The Rhodopsin Photocycle
Perhaps the most elegant example of a Schiff base's function in nature is its role in the mechanism of vision. The process is initiated in the rod cells of the retina, where the protein opsin is bound to a chromophore, 11-cis-retinal.
The key connection is a protonated Schiff base formed between the aldehyde group of 11-cis-retinal and the amine group of a specific lysine residue (Lys296) on the opsin protein. This complex is called rhodopsin.
The absorption of a single photon of light provides the energy to cause an isomerization of the 11-cis-retinal to all-trans-retinal. This change in shape induces a conformational change in the opsin protein, activating it (forming Meta-II rhodopsin). This activated protein then triggers a G-protein signaling cascade, which ultimately results in a nerve impulse being sent to the brain.
Following activation, the Schiff base is hydrolyzed, releasing the all-trans-retinal from the opsin. The all-trans-retinal is then enzymatically converted back to 11-cis-retinal, which can re-bind to opsin to regenerate rhodopsin, completing the cycle.
Caption: The visual cycle, highlighting the central role of Schiff base formation and hydrolysis.
Conclusion
From a serendipitous observation in a 19th-century Italian laboratory to its central role in catalysis and the very mechanism of sight, the journey of the Schiff base is a testament to the profound impact that a single chemical discovery can have. The ease of their synthesis, coupled with their structural and electronic tunability, ensures that Schiff bases and their derivatives will remain a vital tool in the arsenal of chemists, material scientists, and drug development professionals for the foreseeable future. Their rich history serves as a powerful example of how fundamental research continuously seeds innovation across the scientific landscape.
References
- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. globalconference.info [globalconference.info]
- 8. researchgate.net [researchgate.net]
A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzylideneaniline derivatives, a class of Schiff bases, represent a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities. These compounds, characterized by the presence of an azomethine (-C=N-) group, are not only synthetically accessible but also serve as versatile pharmacophores. This technical guide provides an in-depth overview of the fundamental research on N-benzylideneaniline derivatives, covering their synthesis, spectroscopic characterization, and diverse biological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
N-benzylideneanilines are an important class of organic compounds that have garnered considerable attention in pharmaceutical and medicinal chemistry.[1][2] Their structural framework, arising from the condensation of anilines and benzaldehydes, provides a versatile platform for the introduction of various functional groups, leading to a wide array of derivatives with diverse pharmacological profiles.[3] These compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects.[4] This guide aims to consolidate the fundamental research on N-benzylideneaniline derivatives, with a focus on their synthesis, characterization, and biological evaluation, to aid in the rational design and development of new therapeutic agents.
Synthesis of N-Benzylideneaniline Derivatives
The synthesis of N-benzylideneaniline derivatives is typically achieved through the condensation reaction of a primary aromatic amine (aniline derivative) with an aromatic aldehyde (benzaldehyde derivative).[3] This reaction, often catalyzed by acids or bases, proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the characteristic imine or azomethine linkage.[5]
General Synthetic Protocol
A common and straightforward method for the synthesis of N-benzylideneaniline derivatives involves the following steps:
Experimental Protocol: Conventional Synthesis [1][5]
-
Reactant Preparation: Dissolve equimolar amounts of the substituted benzaldehyde and substituted aniline in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[5]
-
Reaction Initiation: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the mixture to facilitate the reaction.
-
Reaction Progression: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7]
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the N-benzylideneaniline derivative.[1]
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and purify by recrystallization from a suitable solvent like ethanol to obtain the pure product.[1]
Green Synthesis Approaches
In recent years, environmentally friendly methods for the synthesis of N-benzylideneaniline derivatives have been developed. These "green" approaches often involve solvent-free conditions, microwave irradiation, or the use of eco-friendly catalysts.[8][9]
Experimental Protocol: Microwave-Assisted Synthesis [6]
-
Reactant Mixing: In a microwave-safe vessel, mix equimolar amounts of the substituted benzaldehyde and substituted aniline.
-
Microwave Irradiation: Expose the reaction mixture to microwave radiation (e.g., 2450 MHz) for a short duration (typically a few minutes).[6]
-
Monitoring: Monitor the reaction completion using TLC.[6]
-
Isolation: After the reaction is complete, the crude product can often be obtained in pure form without the need for extensive purification.[6]
Spectroscopic Characterization
The structural elucidation of N-benzylideneaniline derivatives is routinely performed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: A characteristic absorption band for the C=N (azomethine) stretching vibration is typically observed in the range of 1625-1630 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): ESI-MS is commonly used to determine the molecular weight of the synthesized compounds.[3]
Biological Activities and Structure-Activity Relationships
N-benzylideneaniline derivatives have been extensively evaluated for a wide range of biological activities. The nature and position of substituents on both the aniline and benzaldehyde rings play a crucial role in determining their potency and selectivity.
Antimicrobial Activity
Many N-benzylideneaniline derivatives exhibit significant antibacterial and antifungal properties. The presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings often enhances the antimicrobial activity.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [11]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Table 1: Antimicrobial Activity of Selected N-Benzylideneaniline Derivatives
| Compound ID | Substituents | Microorganism | MIC (µM) | Reference |
| 4a | 3,4-dimethoxy (benzaldehyde) | S. aureus | 26.11 | [12] |
| 4a | 3,4-dimethoxy (benzaldehyde) | C. albicans | 26.11 | [12] |
| 4b | 3,4-dimethoxy (benzaldehyde) | P. aeruginosa | 23.28 | [12] |
| 4b | 3,4-dimethoxy (benzaldehyde) | S. typhi | 23.28 | [12] |
| 4b | 3,4-dimethoxy (benzaldehyde) | E. coli | 23.28 | [12] |
| 4c | 3,4-dimethoxy (benzaldehyde) | P. aeruginosa | 22.89 | [12] |
| 4g | 3,4-dimethoxy (benzaldehyde) | E. faecalis | 18.95 | [12] |
| 4h | 3,4-dimethoxy (benzaldehyde) | S. typhi | 12.07 | [12] |
| 4h | 3,4-dimethoxy (benzaldehyde) | S. aureus | 5.88 | [12] |
| 4i | 3,4-dimethoxy (benzaldehyde) | A. baumannii | 11.64 | [12] |
Anticancer Activity
The anticancer potential of N-benzylideneaniline derivatives has been demonstrated against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[10][13]
Experimental Protocol: MTT Assay for Cytotoxicity [10]
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HeLa) in a 96-well plate and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the N-benzylideneaniline derivatives for a specified period (e.g., 48 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.[10]
-
Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[10]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[10]
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[10]
Table 2: Anticancer Activity of Selected N-Benzylideneaniline Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| N-Benzylideneaniline | HT-29 (Colon) | 20.28 | [10] |
| 2n | HeLa (Cervix) | 0.001 mmol/L | [13] |
| 2m | HeLa (Cervix) | 0.007 mmol/L | [13] |
| 6 | MCF-7 (Breast) | 11.7 µM | [14] |
| 6 | HepG2 (Liver) | 0.21 µM | [14] |
| 6 | A549 (Lung) | 1.7 µM | [14] |
Antioxidant Activity
Several N-benzylideneaniline derivatives have shown promising antioxidant activity, which is the ability to scavenge free radicals. This property is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Experimental Protocol: DPPH Radical Scavenging Assay [15]
-
Reaction Mixture: Prepare a reaction mixture containing a solution of the test compound at various concentrations and a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15]
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum absorption wavelength (around 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[15]
Table 3: Antioxidant Activity of Selected N-Benzylideneaniline Analogs
| Compound ID | DPPH IC₅₀ (mM) | ABTS IC₅₀ (mM) | Reference |
| 4a | 1.88 ± 0.07 | 2.17 ± 0.02 | [16] |
| 4b | 2.19 ± 0.09 | 2.38 ± 0.43 | [16] |
| 4d | 2.30 ± 0.01 | 4.07 ± 0.57 | [16] |
| 4f | 2.98 ± 0.02 | 3.80 ± 0.01 | [16] |
| BHT (Standard) | 3.52 ± 0.08 | 4.64 ± 0.11 | [16] |
Anti-inflammatory Activity
N-benzylideneaniline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory effects on key inflammatory pathways.
Signaling Pathway: TLR2/NF-κB Inhibition
Certain N-benzylideneaniline derivatives have been identified as inhibitors of Toll-like receptor 2 (TLR2).[2][17] TLR2 activation by pathogen-associated molecular patterns (PAMPs) triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines. Inhibition of TLR2 by these derivatives can therefore suppress the inflammatory response.[2][17]
Signaling Pathway: sGC-NO/Cytokine Pathway
Other derivatives have been shown to exert their anti-inflammatory effects through the nitric oxide (NO) pathway.[18][19] They can modulate the activity of soluble guanylate cyclase (sGC) and inducible nitric oxide synthase (iNOS), leading to a reduction in the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ.[18][19]
Enzyme Inhibition
N-benzylideneaniline derivatives have been identified as potent inhibitors of various enzymes, including tyrosinase, which is involved in melanin biosynthesis.
Structure-Activity Relationship (SAR) for Tyrosinase Inhibition
-
The presence of hydroxyl or methoxy groups on the aniline ring, particularly at the 4-position, generally leads to more potent tyrosinase inhibition.[20]
-
Derivatives with a catechol (1,2-dihydroxybenzene) moiety on the benzaldehyde ring exhibit strong inhibitory activity.[20] For example, (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol is a potent non-competitive inhibitor of mushroom tyrosinase.[20]
Table 4: Tyrosinase Inhibitory Activity of Selected N-Benzylideneaniline Derivatives
| Compound | Tyrosinase IC₅₀ (µM) | Standard (Kojic Acid) IC₅₀ (µM) | Reference |
| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | 17.22 ± 0.38 | 51.11 ± 1.42 | [20] |
| 6k | 5.34 ± 0.58 | 6.04 ± 0.11 | [21] |
| 6o | 6.03 ± 0.95 | 6.04 ± 0.11 | [21] |
| 6b | 7.22 ± 0.78 | 6.04 ± 0.11 | [21] |
| 6f | 7.97 ± 0.68 | 6.04 ± 0.11 | [21] |
Physicochemical Properties
The physicochemical properties of N-benzylideneaniline derivatives, such as solubility, melting point, and stability, are important considerations for their potential as drug candidates.
Table 5: Physicochemical Properties of N-Benzylideneaniline
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N | [22] |
| Molar Mass | 181.23 g/mol | [22] |
| Melting Point | 52-54 °C | [23] |
| Boiling Point | 300 °C | [24] |
| Solubility | Soluble in alcohol, ether, chloroform; partly soluble in water. | [23][24] |
| Appearance | Yellowish needle-like crystals | [24] |
Conclusion and Future Perspectives
N-benzylideneaniline derivatives continue to be a promising class of compounds in the field of medicinal chemistry. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for further investigation. Future research should focus on the optimization of lead compounds to enhance their potency and selectivity, as well as comprehensive preclinical studies to evaluate their safety and efficacy. The elucidation of their detailed mechanisms of action will be crucial for the rational design of novel therapeutics based on the N-benzylideneaniline scaffold. This guide provides a solid foundation for researchers to build upon in their quest for new and effective drugs.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. arcjournals.org [arcjournals.org]
- 8. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 9. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theaspd.com [theaspd.com]
- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway [mdpi.com]
- 20. Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and synthesis of novel dihydropyridine- and benzylideneimine-based tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-Benzylideneaniline | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. N-Benzylideneaniline | 538-51-2 [chemicalbook.com]
- 24. chembk.com [chembk.com]
An In-depth Technical Guide to the Safety and Handling of 4-Methylbenzylidene-4-methylaniline
This guide provides comprehensive safety and handling information for 4-Methylbenzylidene-4-methylaniline, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, safe handling procedures, and emergency protocols, incorporating quantitative data and logical workflows to ensure laboratory safety.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical and toxicological properties of this compound. This data is essential for understanding its behavior and potential hazards.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Melting Point/Range | 41 - 46 °C (106 - 115 °F) | |
| Boiling Point/Range | 200 °C (392 °F) | |
| Density | 0.973 g/mL at 25 °C (77 °F) | |
| Partition Coefficient (log Pow) | 1.39 | |
| Molecular Formula | C15H15N | [1][2] |
| Molecular Weight | 209.29 g/mol | [1] |
Table 2: Toxicological Data
| Endpoint | Value | Species | Exposure Route | Reference |
| Acute Toxicity (LD50) | 890 mg/kg | Rabbit | Dermal | |
| Acute Toxicity (ATE) | 3.1 mg/L (4 h) | - | Inhalation (vapour) | |
| Skin Corrosion/Irritation | No skin irritation (4 h) | Rabbit | Dermal |
ATE: Acute Toxicity Estimate Detailed experimental protocols for the toxicological data cited above are not publicly available in the referenced documents. The data is typically derived from standardized testing guidelines (e.g., OECD) but specific study details are proprietary.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.
Table 3: GHS Hazard Classification
| Hazard Statement | Classification | Reference |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled | |
| H317 | May cause an allergic skin reaction | |
| H319 | Causes serious eye irritation | |
| H351 | Suspected of causing cancer | |
| H400 | Very toxic to aquatic life | |
| H411 | Toxic to aquatic life with long lasting effects | [1] |
Symptoms of exposure may include coughing, shortness of breath, headache, nausea, and vomiting. A significant risk is the formation of methemoglobin, leading to cyanosis, with a possible delayed onset of 2 to 4 hours or more.
Safe Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound, from procurement to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
References
Solubility Profile of 4-Methylbenzylidene-4-methylaniline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzylidene-4-methylaniline is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. These compounds are of significant interest in various fields, including medicinal chemistry and material science, owing to their diverse biological activities and applications in synthesis. A critical physicochemical parameter governing the utility and application of any compound is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide compiles qualitative solubility information based on existing literature for structurally related Schiff bases and outlines a detailed experimental protocol for its quantitative determination.
Qualitative Solubility Data
The solubility of this compound, like other Schiff bases, is largely dictated by the principles of "like dissolves like." As a moderately polar molecule with significant nonpolar character due to its aromatic rings, it exhibits good solubility in a range of organic solvents and is generally insoluble in water. The following table summarizes the qualitative solubility profile based on available data for similar Schiff bases.
| Solvent Class | Solvent | Qualitative Solubility | Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3] |
| Dimethylformamide (DMF) | Soluble | [1][2] | |
| Acetone | Soluble | [1][4] | |
| Polar Protic | Methanol | Slightly Soluble to Soluble | [1][2] |
| Ethanol | Slightly Soluble to Soluble | [1][2] | |
| Nonpolar | n-Hexane | Insoluble | [1] |
| Benzene | Soluble | [1] | |
| Halogenated | Chloroform | Soluble | [1] |
| Carbon Tetrachloride | Slightly Soluble | [1][2] | |
| Dichloromethane | Soluble | [5] | |
| Ethers | Diethyl Ether | Insoluble | [2] |
Experimental Protocol: Determination of Solubility by Gravimetric Method
The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.[6][7]
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation or dissolution.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed evaporating dish or vial. The filter should be compatible with the organic solvent used. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or vial containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature. A vacuum oven can be used for more sensitive compounds or high-boiling point solvents.
-
Continue drying until a constant mass is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.
-
Record the final mass of the dish/vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish/vial from the final mass.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtrate in L)
-
Synthesis Workflow
The synthesis of this compound is typically achieved through a condensation reaction between 4-methylbenzaldehyde and 4-methylaniline. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be extensively published, the qualitative information and the detailed experimental protocol presented herein offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The provided synthesis workflow further aids in the practical application and study of this compound. Accurate determination of solubility is paramount for successful formulation, reaction optimization, and biological testing, and the methods outlined in this guide provide a robust framework for achieving this.
References
literature review of substituted imine compounds
An In-depth Technical Guide to Substituted Imine Compounds for Researchers and Drug Development Professionals
Introduction
Substituted imines, often referred to as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -RC=N-).[1] This functional group is formed through the condensation of a primary amine with an aldehyde or a ketone.[2][3] Imines are fundamental in organic synthesis and medicinal chemistry due to their straightforward preparation and versatile reactivity.[4][5] They can act as electrophiles, nucleophiles, dienophiles, or aza-dienes, making them valuable intermediates for the synthesis of various nitrogen-containing organic compounds, particularly bioactive heterocycles and natural products.[4][6]
The significance of imines extends deeply into the realm of drug development. Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antimalarial properties.[5][7][8] Furthermore, imine-based ligands are highly effective in coordination chemistry, forming stable complexes with various transition metals, which in turn can possess unique therapeutic properties.[1][3] This guide provides a comprehensive overview of the synthesis, characterization, and application of substituted imine compounds, with a focus on experimental protocols and quantitative data relevant to researchers in drug discovery.
Synthesis of Substituted Imine Compounds
The formation of an imine is a reversible reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[2] To drive the reaction to completion, the water byproduct is typically removed using a Dean-Stark apparatus or a dehydrating agent.[2] The reactivity of the imine's azomethine carbon is generally lower than that of a carbonyl carbon, but it can be enhanced by using Lewis acid catalysts.[2][4]
Several advanced synthetic strategies have been developed to create diverse libraries of imine-based molecules:
-
Direct Condensation: This is the most common method, involving the reaction of a primary amine with an aldehyde or ketone, often with acid catalysis.[4]
-
Multicomponent Reactions (MCRs): Imine-based MCRs have gained significant attention as they allow for the synthesis of complex molecules in a single step from three or more reactants.[2] Notable examples include the Petasis, aza-Diels–Alder, and Mannich reactions, where imines are generated in situ as key intermediates.[2][6]
-
N-tert-Butanesulfinyl Imine Synthesis: Chiral N-tert-butanesulfinyl imines are valuable intermediates in asymmetric synthesis. They are typically prepared by condensing aldehydes or ketones with tert-butanesulfinamide using reagents like Ti(OEt)₄ or CuSO₄.[9]
Below is a generalized workflow for the synthesis of substituted imines via direct condensation.
Caption: A generalized experimental workflow for the synthesis of substituted imines.
Experimental Protocols & Characterization
Detailed methodologies are critical for reproducibility. The following sections provide representative protocols for synthesis and characterization.
Protocol 1: Synthesis of (E)-4-methyl-2-((o-tolylimino)methyl)phenol
This protocol is adapted from a reported synthesis of a novel imine compound.[10]
-
Materials: 2-hydroxy-5-methylbenzaldehyde (0.02 mmol), o-toluidine (0.02 mmol), and ethanol (20 mL). All reagents should be of analytical grade.[3]
-
Reaction Setup: Add 2-hydroxy-5-methylbenzaldehyde and o-toluidine to a round-bottom flask containing 20 mL of ethanol.
-
Reflux: Heat the mixture to reflux and maintain for a specified period (typically 2-4 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product may precipitate directly. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Protocol 2: Characterization Techniques
The structure and purity of synthesized imines are confirmed using various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure. The characteristic signal for the imine proton (-CH=N-) typically appears as a singlet in the ¹H NMR spectrum.[11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. A strong absorption band in the range of 1600-1700 cm⁻¹ is indicative of the C=N stretching vibration.[4][11]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound and confirm its identity.[12]
-
Single Crystal X-ray Diffraction (SCXRD): When suitable crystals are obtained, SCXRD provides unambiguous structural elucidation, including bond lengths, angles, and stereochemistry.[10]
Quantitative Data Summary
The efficacy of synthetic methods and the biological activity of imine compounds are often reported with quantitative data.
Table 1: Selected Synthetic Yields of Substituted Imines
| Starting Materials | Reaction Method | Product | Yield (%) | Reference |
| Quinolinic Acid derivative + Substituted Aniline | Multi-step condensation | Substituted imine from quinolinic acid | 83% | [4] |
| p-Anisidine + Ethyl glyoxalate | Condensation with molecular sieves | N-p-methoxyphenyl α-imino ethyl glyoxalate | High | [12] |
| 2-hydroxy-5-methylbenzaldehyde + o-toluidine | Reflux in ethanol | (E)-4-methyl-2-((o-tolylimino)methyl)phenol | Effective | [10] |
Table 2: Biological Activity of Selected Imine-Metal Complexes
| Compound/Complex | Cancer Cell Line | Activity Metric | Value | Reference |
| Imine-Fe(III) Complex 5 | KB (human oral cancer) | IC₅₀ | 0.68 µM | [1] |
| Imine-Fe(III) Complex 5 | Hep-G2 (human liver cancer) | IC₅₀ | 0.83 µM | [1] |
| Ellipticine (Standard) | KB | IC₅₀ | 1.14 µM | [1] |
| Ellipticine (Standard) | Hep-G2 | IC₅₀ | 2.11 µM | [1] |
| Imine-Iron Complex 64 | B. subtilis | Zone of Inhibition | 14 mm | [13] |
| Imine-Iron Complex 64 | E. coli | Zone of Inhibition | 18 mm | [13] |
| Amoxicillin (Standard) | B. subtilis | Zone of Inhibition | 16 mm | [13] |
| Amoxicillin (Standard) | E. coli | Zone of Inhibition | 20 mm | [13] |
Applications in Drug Development and Relevant Pathways
The structural diversity of substituted imines makes them privileged scaffolds in medicinal chemistry. Their biological activities are broad and significant.[5][8]
-
Antimicrobial Agents: Many imine derivatives and their metal complexes show potent activity against various strains of bacteria and fungi.[1][8][13] The mechanism is often attributed to the azomethine nitrogen, which can interfere with microbial cell processes.
-
Anticancer Agents: Imine-iron complexes, in particular, have demonstrated significant cytotoxic activity against human cancer cell lines, sometimes exceeding the potency of standard drugs like ellipticine.[1]
-
Enzyme Inhibition: Substituted imines have been designed as inhibitors for specific enzymes. A notable example is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is a key therapeutic strategy for managing Alzheimer's disease.[3][10] By inhibiting these enzymes, the concentration of the neurotransmitter acetylcholine in the brain can be increased.[3]
The logical relationship between the core imine structure and its diverse applications is visualized below.
Caption: The relationship between the core imine structure and its major applications.
Signaling Pathway: Inhibition of Acetylcholinesterase (AChE)
The diagram below illustrates the mechanism of action for imine-based AChE inhibitors.
Caption: Signaling pathway showing AChE inhibition by a substituted imine compound.
Conclusion
Substituted imine compounds are a cornerstone of modern synthetic and medicinal chemistry. Their accessibility, coupled with their diverse reactivity and broad range of biological activities, ensures their continued relevance in the development of new therapeutics and functional materials. For researchers, the versatility of the imine scaffold offers a robust platform for generating novel molecular architectures with significant potential. For drug development professionals, imine derivatives represent a promising and rich source of lead compounds for targeting a wide array of diseases, from microbial infections to cancer and neurodegenerative disorders. Future research will likely focus on developing more efficient and stereoselective synthetic methods and exploring the therapeutic potential of novel imine-metal complexes and multifunctional hybrids.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemical.journalspub.info [chemical.journalspub.info]
- 9. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iron–Imine Cocktail in Drug Development: A Contemporary Update - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
4-Methylbenzylidene-4-methylaniline synthesis protocol from p-toluidine
An Application Note and Protocol for the Synthesis of 4-Methylbenzylidene-4-methylaniline from p-Toluidine
Application Notes
Introduction
This compound, a Schiff base, is synthesized through the condensation reaction between p-toluidine and p-tolualdehyde. Schiff bases, characterized by the azomethine group (-C=N-), are versatile compounds with applications in various fields, including coordination chemistry and as intermediates in the synthesis of bioactive molecules.[1][2] This document outlines a highly efficient, solvent- and catalyst-free protocol for the synthesis of this compound, offering a green chemistry approach with high product yield.[3]
Reaction Principle
The synthesis involves the nucleophilic addition of the primary amine (p-toluidine) to the carbonyl carbon of the aldehyde (p-tolualdehyde), followed by the elimination of a water molecule to form the imine. The reaction equilibrium can be shifted towards the product by removing the water formed during the reaction.[4][5]
Alternative Synthesis Methods
While the featured protocol is solvent- and catalyst-free, other methods for synthesizing Schiff bases from p-toluidine have been reported. These include:
-
Conventional Synthesis: Refluxing the reactants in a suitable solvent, such as ethanol.[1]
-
Mechanochemical Method: Grinding the solid reactants together at room temperature.[2]
-
Green Solvents: Utilizing environmentally benign solvent systems like ethanol-water mixtures.[6]
-
Catalytic Methods: Employing acid catalysts, including natural acids from sources like kaffir lime or gooseberry extract, to enhance the reaction rate.[7][8]
The solvent- and catalyst-free approach is highlighted here for its simplicity, efficiency, and adherence to green chemistry principles.[3]
Experimental Protocol: Solvent- and Catalyst-Free Synthesis
This protocol is adapted from a method that demonstrates excellent yields without the need for solvents or catalysts.[3]
Materials and Equipment
-
p-Toluidine (4-methylaniline)
-
p-Tolualdehyde (4-methylbenzaldehyde)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Vacuum pump
Procedure
-
Reactant Addition: In a clean and dry round-bottom flask equipped with a magnetic stir bar, add p-tolualdehyde (1.20 g, 10.0 mmol).
-
Reaction Initiation: While stirring at room temperature (25 °C), add p-toluidine (1.07 g, 10.0 mmol) to the p-tolualdehyde.
-
Reaction Mixture: Continue stirring the mixture at room temperature. The reaction progress can be monitored, but a typical reaction time is around 1.5 hours.[3]
-
Water Removal: After the initial stirring period, connect the reaction flask to a vacuum pump and reduce the pressure to less than 0.1 mmHg.
-
Product Formation: Continue stirring under vacuum for approximately 3 hours to remove the water byproduct and drive the reaction to completion.[3]
-
Product Isolation: The resulting product, this compound, is obtained as a solid and typically does not require further purification.
Data Presentation
The following table summarizes the quantitative data for the solvent- and catalyst-free synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | p-Tolualdehyde | [3] |
| Starting Material | p-Toluidine | [3] |
| Molar Ratio | 1:1 | [3] |
| Reaction Time | 1.5 hours (initial) | [3] |
| Vacuum Time | 3.0 hours | [3] |
| Yield | Excellent | [3] |
| Product Appearance | Colorless crystal | [3] |
| Purification | Not required | [3] |
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. conferences.uin-malang.ac.id [conferences.uin-malang.ac.id]
- 3. Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique [scirp.org]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. journalijar.com [journalijar.com]
- 8. ijltet.org [ijltet.org]
Application Notes & Protocols: A Guide to Schiff Base Condensation for Researchers
Introduction
Schiff bases, characterized by the azomethine or imine functional group (R₂C=NR'), are a pivotal class of organic compounds.[1] They are typically formed through a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone.[2][3] First reported by Hugo Schiff in 1864, these compounds are not only integral intermediates in organic synthesis but also serve as versatile ligands in coordination chemistry.[4][5][6] Their wide-ranging biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, make them of particular interest to researchers in drug development and medicinal chemistry.[7][8][9] The formation of the imine bond is a reversible process, which allows for thermodynamically controlled synthesis of complex structures.[5][6]
This document provides detailed experimental procedures for the synthesis and characterization of Schiff bases, tailored for researchers, scientists, and professionals in the field of drug development.
General Reaction Principle
The synthesis of a Schiff base is a nucleophilic addition-elimination reaction. The process begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the formation of a hemiaminal intermediate. The reaction is often catalyzed by a small amount of acid or base.[3][10] Subsequent dehydration of the hemiaminal results in the formation of the stable imine, or Schiff base.[11][12] To drive the reaction to completion, the water formed as a byproduct is often removed, for instance, by azeotropic distillation using a Dean-Stark apparatus.[10]
Below is a diagram illustrating the general mechanism of Schiff base formation.
Caption: Mechanism of Schiff base formation.
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base via Reflux
This protocol describes a conventional method for synthesizing Schiff bases by refluxing an aldehyde and a primary amine in an alcoholic solvent. This method is widely applicable to a variety of substrates.
Materials and Reagents:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Aromatic or aliphatic primary amine (1.0 mmol)
-
Ethanol or Methanol (20-30 mL)
-
Glacial Acetic Acid (2-3 drops, optional catalyst)[13]
-
Deionized water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvent for recrystallization (e.g., ethanol, methanol)
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in ethanol (15 mL).
-
In a separate beaker, dissolve the primary amine (1.0 mmol) in ethanol (10 mL).
-
Add the amine solution to the aldehyde solution while stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[13]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[13]
-
After the reaction is complete, cool the flask to room temperature to allow the product to crystallize.
-
The flask may be further cooled in an ice bath to maximize crystal formation.[14]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[14]
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[14]
-
Air dry the product or dry it in a desiccator.
-
Determine the yield and melting point of the purified Schiff base.[14]
-
Characterize the product using spectroscopic methods such as FTIR and NMR.[14][15]
Protocol 2: Synthesis of N,N'-bis(salicylidene)ethylenediamine (Salen)
This protocol provides a specific example for the synthesis of a common Schiff base ligand, Salen, from salicylaldehyde and ethylenediamine.[14]
Materials and Reagents:
-
Salicylaldehyde (0.8 g, ~6.55 mmol)
-
Ethylenediamine (0.2 g, ~3.32 mmol, 0.5 equivalents)
-
95% Ethanol (15 mL)
Equipment:
-
50 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Hot plate-stirrer
-
Syringe
-
Ice/water bath
-
Vacuum filtration apparatus
Procedure:
-
Weigh 0.8 g of salicylaldehyde into a 50 mL Erlenmeyer flask.
-
Add approximately 15 mL of 95% ethanol and a magnetic stirring bar.
-
Heat the solution to a gentle boil while stirring on a hot plate-stirrer.[14]
-
Using a small syringe, add 0.5 equivalents of ethylenediamine dropwise to the heated salicylaldehyde solution.[14]
-
Continue to stir and reflux the solution for about 10 minutes after the addition is complete.[14]
-
Remove the flask from the hot plate and allow it to cool to room temperature.
-
Cool the flask in an ice/water bath to facilitate the precipitation of the product.[14]
-
Collect the bright yellow, flaky crystals by vacuum filtration.[14]
-
Wash the collected crystals with 2-4 mL of cold ethanol and allow them to air dry.[14]
-
Determine the final yield and melting point of the Salen ligand.
-
Proceed with characterization by ¹H-NMR and FTIR spectroscopy.[14]
Data Presentation
The following table summarizes typical data obtained from a Schiff base synthesis experiment.
| Parameter | Value |
| Reactants | |
| Aldehyde | Salicylaldehyde |
| Amine | Ethylenediamine |
| Molar Ratio (Aldehyde:Amine) | 2:1 |
| Reaction Conditions | |
| Solvent | 95% Ethanol |
| Catalyst | None |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 10 minutes |
| Product | |
| Name | N,N'-bis(salicylidene)ethylenediamine (Salen) |
| Appearance | Bright yellow flaky crystals[14] |
| Yield (%) | 85-95% |
| Melting Point (°C) | 125-128 °C |
| Characterization Data | |
| FTIR (cm⁻¹), C=N stretch | ~1630 cm⁻¹ |
| ¹H NMR (CDCl₃), δ (ppm), -CH=N- | ~8.3 ppm |
Visualizations
The following diagram illustrates the general experimental workflow for Schiff base synthesis and characterization.
Caption: Experimental workflow for Schiff base synthesis.
Applications in Drug Development
Schiff bases are highly valued in medicinal chemistry due to their wide spectrum of biological activities. The imine group is critical to their biological functions.[11] These compounds have demonstrated potential as:
-
Antimicrobial Agents: Many Schiff bases exhibit significant antibacterial and antifungal properties. For instance, those derived from 5-chloro-salicylaldehyde are effective against Pseudomonas fluorescence, and others with a 2,4-dichloro-5-fluorophenyl group can inhibit fungal growth.[1][7]
-
Anticancer Agents: Certain Schiff bases and their metal complexes have shown promising antitumor activity.[7] They can be designed to interfere with cellular processes in cancer cells.[4]
-
Anti-inflammatory and Analgesic Agents: Schiff bases derived from thiazole have been reported to possess anti-inflammatory and analgesic properties.[7]
-
Antiviral and Antioxidant Agents: Research has also highlighted the antiviral and antioxidant capabilities of various Schiff base derivatives.[8][16]
The ease of synthesis and the ability to readily modify their structure by changing the starting aldehyde or amine allows for the creation of large libraries of compounds for screening in drug discovery programs.[14] Furthermore, the chelation of Schiff bases with transition metals can enhance their biological potency.[4][16]
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ionicviper.org [ionicviper.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Methylbenzylidene-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of 4-Methylbenzylidene-4-methylaniline, an imine derivative, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved energy efficiency, and often higher yields. The solvent-free approach detailed herein aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous solvents. These application notes are intended to guide researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science, where imines serve as crucial intermediates.
Introduction
Imines, or Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are versatile intermediates in organic synthesis, serving as precursors for the preparation of various biologically active molecules, including antibacterial, antifungal, and anticancer agents.[1] The target molecule, this compound, is formed through the condensation reaction of 4-methylbenzaldehyde and 4-methylaniline.
Microwave-assisted synthesis has emerged as a powerful tool in modern chemistry, accelerating a wide range of reactions.[2] The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions and easier product isolation.[1] For the synthesis of imines, microwave irradiation can drive the equilibrium forward by efficiently removing the water byproduct, leading to high yields in a fraction of the time required by traditional methods.
Advantages of the Microwave-Assisted Method
-
Rapid Reaction Times: The synthesis can be completed in minutes compared to several hours with conventional heating.[2]
-
High Yields: Microwave-assisted methods often provide excellent product yields, frequently exceeding 90%.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating a large oil bath.
-
Green Chemistry: The solvent-free approach minimizes the use and disposal of hazardous organic solvents.
-
Simplified Work-up: The clean nature of the reaction often simplifies the purification process.
Applications of this compound
While specific applications for this exact imine are not extensively documented in the public domain, its structural motifs are present in compounds with various applications:
-
Liquid Crystals: The rigid structure of N-benzylideneanilines forms the basis for some liquid crystalline materials.
-
Organic Light-Emitting Diodes (OLEDs): Schiff base metal complexes are investigated for their electroluminescent properties.
-
Corrosion Inhibitors: The nitrogen atom in the imine functionality can coordinate to metal surfaces, providing a protective layer against corrosion.
-
Chemical Synthesis: It serves as a key intermediate for the synthesis of more complex molecules, such as secondary amines (via reduction) and various heterocyclic compounds.
Experimental Protocol
This protocol is based on established procedures for the microwave-assisted synthesis of similar N-benzylideneanilines.
Materials:
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
4-Methylaniline (p-toluidine)
-
Microwave synthesizer
-
Reaction vial (10 mL) with a magnetic stir bar
-
Ethanol (for recrystallization)
-
Beaker
-
Glass funnel
-
Filter paper
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Microwave synthesizers should be operated according to the manufacturer's instructions.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reactant.
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methylbenzaldehyde (1.0 mmol, 120.15 mg) and 4-methylaniline (1.0 mmol, 107.15 mg).
-
Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at 900 W for 5 minutes. The temperature should be monitored and controlled by the instrument, typically reaching around 100-120°C.
-
Cooling and Product Isolation: After the irradiation is complete, allow the reaction vial to cool to room temperature. The product, this compound, should solidify upon cooling.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to form crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. The purity and identity of the product can be confirmed by melting point determination, TLC, and spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).
Data Presentation
The following table summarizes typical results for the microwave-assisted synthesis of N-benzylideneanilines under solvent-free conditions, based on analogous reactions reported in the literature.
| Reactant 1 | Reactant 2 | Power (W) | Time (min) | Yield (%) | Reference |
| 4-Methylbenzaldehyde | 4-Fluoroaniline | 900 | 5 | 94 | [3] |
| Substituted Benzaldehydes | 4-Chloroaniline | - | - | >85 | [4] |
| Aromatic Aldehydes | Non-volatile Amines | - | 8 | 75-100 | [5] |
Experimental Workflow
The following diagram illustrates the workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The formation of the imine proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
Caption: Reaction mechanism for imine formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. [PDF] Solvent-free synthesis of azomethines, spectral correlations and antimicrobial activities of some E-benzylidene-4-chlorobenzenamines | Semantic Scholar [semanticscholar.org]
- 5. Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines [organic-chemistry.org]
Application Notes and Protocols for 4-Methylbenzylidene-4-methylaniline as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the Schiff base ligand, 4-Methylbenzylidene-4-methylaniline, and its analogues in the synthesis of transition metal complexes. It focuses on their potential applications, particularly in the realm of antimicrobial drug development, supported by quantitative data and detailed methodologies.
Introduction
Schiff bases derived from substituted anilines and benzaldehydes are a versatile class of ligands in coordination chemistry. Their metal complexes have garnered significant interest due to a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and antitumor properties. The coordination of the Schiff base to a metal center can significantly enhance its biological efficacy. This document will focus on the synthesis and potential applications of metal complexes using this compound and structurally similar ligands. While specific data for this compound is limited in the available literature, extensive research on analogous structures provides a strong foundation for its potential applications and the experimental protocols required for its study.
Applications
Metal complexes of Schiff bases analogous to this compound have shown promising applications in several fields:
-
Antimicrobial Agents: This is the most widely studied application. Complexes of metals such as Copper (Cu(II)), Nickel (Ni(II)), Cobalt (Co(II)), and Zinc (Zn(II)) with similar Schiff base ligands have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The chelation of the metal ion to the ligand is believed to enhance its antimicrobial properties.[1][2][3]
-
Antioxidant Activity: Some of these metal complexes have been evaluated for their ability to scavenge free radicals, indicating potential applications in mitigating oxidative stress-related conditions.[2][4]
-
Catalysis: Schiff base metal complexes are also explored for their catalytic activity in various organic reactions.[5]
-
Antitumor Agents: There is emerging evidence that certain Schiff base metal complexes exhibit cytotoxic activity against cancer cell lines, suggesting their potential in the development of novel anticancer drugs.[6]
Data Presentation
The following tables summarize quantitative data from studies on metal complexes with Schiff base ligands structurally similar to this compound.
Table 1: Antimicrobial Activity of (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide Schiff's base and its Metal Complexes (MIC in µg/mL) [4]
| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| Ligand | 125 | 250 | 250 | 500 |
| Co(II) Complex | 62.5 | 125 | 125 | 250 |
| Cu(II) Complex | 31.25 | 62.5 | 62.5 | 125 |
| Zn(II) Complex | 62.5 | 125 | 125 | 250 |
| Ni(II) Complex | 125 | 250 | 250 | 500 |
| Ciprofloxacin | 0.5 | 1 | 1 | 2 |
Table 2: Antifungal Activity of (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide Schiff's base and its Metal Complexes (MIC in µg/mL) [4]
| Compound | A. niger | C. albicans |
| Ligand | 250 | 500 |
| Co(II) Complex | 125 | 250 |
| Cu(II) Complex | 62.5 | 125 |
| Zn(II) Complex | 125 | 250 |
| Ni(II) Complex | 250 | 500 |
| Fluconazole | 8 | 8 |
Table 3: Antioxidant Activity (IC50 in µg/mL) of (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide Schiff's base and its Metal Complexes [4]
| Compound | DPPH Radical Scavenging (IC50) |
| Ligand | 78.5 |
| Co(II) Complex | 62.3 |
| Cu(II) Complex | 45.8 |
| Zn(II) Complex | 68.1 |
| Ni(II) Complex | 75.2 |
| Ascorbic Acid (Standard) | 25.4 |
Experimental Protocols
The following are detailed protocols for the synthesis of a Schiff base ligand analogous to this compound and its subsequent metal complexes, as well as a general protocol for antimicrobial screening.
Protocol 1: Synthesis of Schiff Base Ligand
This protocol is based on the synthesis of similar Schiff bases.[1][2]
Materials:
-
4-methylbenzaldehyde
-
4-methylaniline
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Dissolve 4-methylaniline (e.g., 10 mmol) in methanol (e.g., 20 mL) in a round-bottom flask with stirring.
-
To this solution, add an equimolar amount of 4-methylbenzaldehyde (10 mmol) dissolved in a small amount of methanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solid precipitate is the Schiff base ligand.
-
Filter the product using a Buchner funnel and wash it with a small amount of cold methanol or ethanol to remove any unreacted starting materials.
-
Dry the purified ligand in a desiccator over anhydrous calcium chloride or in a vacuum oven.
-
Characterize the synthesized ligand using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.
Protocol 2: Synthesis of Metal(II) Complexes
This protocol describes a general method for the synthesis of metal(II) complexes with the Schiff base ligand.[1][2]
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) chloride salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the synthesized Schiff base ligand (e.g., 2 mmol) in hot methanol (e.g., 20 mL) in a round-bottom flask with stirring.
-
In a separate beaker, dissolve the metal(II) chloride salt (e.g., 1 mmol) in methanol (e.g., 10 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 3-5 hours. A change in color or the formation of a precipitate usually indicates complex formation.
-
After refluxing, cool the mixture to room temperature.
-
Filter the solid metal complex using a Buchner funnel and wash it with methanol to remove any unreacted ligand or metal salt.
-
Dry the complex in a desiccator.
-
Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, molar conductance, and magnetic susceptibility measurements.
Protocol 3: Antimicrobial Screening (Disc Diffusion Method)
This is a standard method to evaluate the antimicrobial activity of the synthesized compounds.[3]
Materials:
-
Synthesized ligand and metal complexes
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile paper discs (6 mm diameter)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
-
Micropipette
-
Sterile swabs
Procedure:
-
Prepare solutions of the ligand, metal complexes, and standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).
-
Prepare the microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab.
-
Impregnate the sterile paper discs with a fixed volume (e.g., 10 µL) of the test compound solutions and the standard drug solutions. A disc impregnated with DMSO serves as the negative control.
-
Carefully place the impregnated discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
-
The results are typically presented as the average diameter of the inhibition zone. A larger zone of inhibition indicates higher antimicrobial activity.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the synthesis of the Schiff base ligand.
Caption: Workflow for the synthesis of metal complexes.
Caption: Workflow for antimicrobial screening using the disc diffusion method.
References
- 1. idosr.org [idosr.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 4, 4′-Diaminobenzanilide Schiff Base Metal Complexes as Anti-Tumor and Anti-Dengue Agents | Journal of Environmental Nanotechnology [nanoient.org]
Application Notes and Protocols for Schiff Base Compounds in Materials Science
A Case Study of 4-Nitro-4'-methylbenzylidene aniline (NMBA), a Derivative of the 4-Methylbenzylidene aniline Class
Introduction
While specific, in-depth application data for 4-Methylbenzylidene-4-methylaniline in materials science is not extensively documented in publicly available literature, the broader class of N-benzylideneaniline Schiff bases to which it belongs is the subject of significant research. These molecules are foundational to the development of advanced functional materials, particularly in the fields of liquid crystals and nonlinear optics. Their utility stems from their rigid, rod-like molecular structure and the presence of a central imine (C=N) linkage, which facilitates the formation of ordered phases and unique electronic properties.
This document will focus on a closely related and well-characterized derivative, 4-nitro-4'-methylbenzylidene aniline (NMBA) , to provide detailed application notes and protocols. NMBA has been identified as a promising organic nonlinear optical (NLO) material, demonstrating the potential of this class of compounds.
Application: Nonlinear Optics
Schiff bases like NMBA are of great interest for nonlinear optical applications, which include frequency conversion of light, optical switching, and data storage. The high degree of π-electron delocalization in these molecules can lead to large second-order NLO effects.
Quantitative Data for 4-nitro-4'-methylbenzylidene aniline (NMBA)
The following tables summarize the key optical and thermal properties of NMBA single crystals.
Table 1: Nonlinear Optical Properties of NMBA
| Property | Value | Wavelength (nm) | Reference |
| Second Harmonic Generation (SHG) Intensity | 16 times that of urea | - | [1][2] |
| Nonlinear Optical Coefficient (d₁₁) | > 200 times that of KDP d₃₆ | 1000, 1064, 1300 | [1][2] |
| Nonlinear Optical Coefficient (d₃₁) | Comparable to DAN | 1000, 1064, 1300 | [1][2] |
KDP = Potassium Dihydrogen Phosphate; DAN = 3-acetamido-4-dimethylamino-nitrobenzene
Table 2: Thermal Properties of NMBA [3]
| Property | Value |
| Melting Point | 402 K |
| Enthalpy of Melting (ΔHₘ) | 113.63 J g⁻¹ |
| Specific Heat (Cₚ) | Cₚ = 2.3 × 10⁻³ T + 0.487 J g⁻¹ K⁻¹ (273-373 K) |
| Thermal Conductivity (k₁) | 0.40 W m⁻¹ K⁻¹ |
| Thermal Conductivity (k₂) | 0.19 W m⁻¹ K⁻¹ |
| Thermal Conductivity (k₃) | 0.21 W m⁻¹ K⁻¹ |
| Thermal Expansion (α₁) | 1.274 × 10⁻⁴ K⁻¹ (at 295 K) |
| Thermal Expansion (α₂) | 0.826 × 10⁻⁴ K⁻¹ (at 295 K) |
| Thermal Expansion (α₃) | 0.239 × 10⁻⁴ K⁻¹ (at 295 K) |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylideneaniline Schiff Bases
This protocol describes a general method for the synthesis of N-benzylideneaniline derivatives, which can be adapted for this compound and NMBA.
Materials:
-
Substituted Benzaldehyde (e.g., 4-methylbenzaldehyde or 4-nitrobenzaldehyde)
-
Substituted Aniline (e.g., 4-methylaniline)
-
Ethanol (absolute)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of the substituted benzaldehyde in a minimal amount of absolute ethanol.
-
Add a stoichiometric equivalent (10 mmol) of the substituted aniline to the solution.
-
Add a few drops of a catalytic amount of glacial acetic acid (optional, but can increase reaction rate).
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain pure crystals.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Single Crystal Growth of NMBA for NLO Applications
This protocol is based on the successful growth of large, high-quality NMBA single crystals.[1][2]
Materials:
-
Synthesized NMBA powder
-
Ethyl acetate (or other suitable solvent)
-
Temperature-controlled crystal growth vessel
-
Seed crystal of NMBA (optional, but recommended)
Procedure:
-
Prepare a supersaturated solution of NMBA in ethyl acetate at an elevated temperature.
-
Filter the hot solution to remove any particulate impurities.
-
Transfer the supersaturated solution to a temperature-controlled crystal growth vessel.
-
If available, introduce a small, high-quality seed crystal of NMBA into the solution.
-
Slowly lower the temperature of the solution over a period of several days to weeks. A typical cooling rate is on the order of 0.1-1.0 °C per day.
-
Monitor the crystal growth regularly.
-
Once the crystal has reached the desired size, carefully remove it from the solution.
-
Allow the crystal to dry at room temperature. The resulting single crystals can have dimensions of several centimeters.[1][2]
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Workflow for single crystal growth of NMBA.
References
Application Notes and Protocols for 4-Methylbenzylidene-4-methylaniline as a Corrosion Inhibitor for Steel
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a common and effective method to mitigate this problem. Schiff bases, compounds containing an azomethine group (-C=N-), have been extensively studied as effective corrosion inhibitors for steel in acidic environments. Their inhibitory action is attributed to the presence of heteroatoms (like nitrogen), aromatic rings, and the azomethine group, which can facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier.
4-Methylbenzylidene-4-methylaniline, a Schiff base, is a promising candidate for corrosion inhibition due to its molecular structure, which includes a central imine group, and two phenyl rings substituted with methyl groups. These features are expected to contribute to its ability to adsorb onto the steel surface and prevent corrosive attack. This document provides a comprehensive overview of the potential application of this compound as a corrosion inhibitor, including detailed experimental protocols based on established methodologies for similar compounds.
Proposed Mechanism of Action
The primary mechanism of corrosion inhibition by this compound is believed to be the adsorption of its molecules onto the steel surface. This adsorption process can occur through a combination of physisorption and chemisorption.
-
Physisorption: This involves the electrostatic interaction between the protonated inhibitor molecules and the negatively charged steel surface (in acidic media, the steel surface is protonated, and the inhibitor can interact with chloride ions already adsorbed on the surface).
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of iron atoms on the steel surface. The nitrogen atom of the imine group and the π-electrons of the aromatic rings are key sites for this interaction.
The adsorbed inhibitor molecules form a protective film that isolates the steel surface from the corrosive environment, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Experimental Data (Based on Analogous Compounds)
The following tables summarize quantitative data from studies on Schiff base compounds structurally similar to this compound. This data can be used as a reference for expected performance.
Table 1: Inhibition Efficiency of Analogous Schiff Bases from Weight Loss Measurements
| Inhibitor | Concentration | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| N-benzylidene-4-nitroaniline | 500 ppm | 1M HCl | 30 | 76.1 | [1] |
| N-benzylidene-4-nitroaniline | 500 ppm | 0.5M H₂SO₄ | 30 | 74.8 | [1] |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 500 ppm | 1M HCl | 30 | 92.5 | [2] |
| N-2-methylbenzylidene-4-antipyrineamine | 5 x 10⁻⁴ M | 1M HCl | 30 | 91.8 | [3][4] |
Table 2: Electrochemical Polarization Data for Analogous Schiff Bases in 1M HCl
| Inhibitor | Concentration | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | -480 | 1150 | - | [5] |
| 4-[(benzylidene)-amino]-antipyrine | 5 x 10⁻³ M | -505 | 45 | 96.1 | [5] |
| N-benzylidene-4-nitroaniline | 500 ppm | -485 | 112 | 75.3 | [1] |
| N-benzylidene-4-methoxyaniline | 200 ppm | -462 | 98 | 91.5 | [6] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Analogous Schiff Bases in 1M HCl
| Inhibitor | Concentration | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 45 | 180 | - | [5] |
| 4-[(benzylidene)-amino]-antipyrine | 5 x 10⁻³ M | 1250 | 65 | 96.4 | [5] |
| N-benzylidene-4-nitroaniline | 500 ppm | 210 | - | 73.8 | [1] |
| N-benzylidene-4-methoxyaniline | 200 ppm | 1183 | 35 | 96.2 | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its evaluation as a corrosion inhibitor for steel.
Synthesis of this compound
This protocol is based on standard Schiff base synthesis procedures.[7]
Materials:
-
4-methylbenzaldehyde
-
4-methylaniline (p-toluidine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve equimolar amounts of 4-methylbenzaldehyde and 4-methylaniline in a minimal amount of ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using techniques such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.
Corrosion Inhibition Studies
The following experimental workflow is recommended for evaluating the corrosion inhibition performance of the synthesized compound.
Caption: Experimental workflow for evaluating a corrosion inhibitor.
-
Steel Specimens: Use mild steel coupons of a specific composition. For weight loss studies, typical dimensions are 2.5 cm x 2.0 cm x 0.025 cm. For electrochemical studies, a small area (e.g., 1 cm²) is exposed to the solution.
-
Surface Preparation: Mechanically polish the steel coupons with a series of emery papers of decreasing grit size, followed by washing with distilled water and acetone. Dry the coupons and store them in a desiccator before use.
-
Corrosive Solution: Prepare a 1M HCl solution by diluting concentrated HCl with distilled water. Prepare different concentrations of the inhibitor in the 1M HCl solution.
-
Weigh the prepared steel coupons accurately.
-
Immerse the coupons in beakers containing the corrosive solution with and without different concentrations of the inhibitor.
-
Place the beakers in a water bath maintained at a constant temperature (e.g., 30°C).
-
After a specific immersion period (e.g., 6 hours), remove the coupons from the solutions.
-
Wash the coupons with distilled water, clean them with a brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the coupons again accurately.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) = (W₀ - W₁) / (A * t)
-
W₀ = Initial weight of the coupon
-
W₁ = Final weight of the coupon
-
A = Surface area of the coupon
-
t = Immersion time
-
-
Inhibition Efficiency (IE%) = [(CR₀ - CR₁) / CR₀] * 100
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CR₁ = Corrosion rate in the presence of the inhibitor
-
-
Perform electrochemical measurements using a standard three-electrode cell setup with the steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP):
-
Allow the working electrode to reach a stable open-circuit potential (OCP).
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency using: IE% = [(Icorr₀ - Icorr₁) / Icorr₀] * 100 , where Icorr₀ and Icorr₁ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small amplitude AC signal of 10 mV over a frequency range of 100 kHz to 0.01 Hz.
-
Analyze the Nyquist plots to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency using: IE% = [(Rct₁ - Rct₀) / Rct₁] * 100 , where Rct₀ and Rct₁ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
Scanning Electron Microscopy (SEM): Analyze the surface morphology of the steel coupons after immersion in the corrosive solution with and without the inhibitor to observe the formation of a protective film and the extent of corrosion damage.
-
Atomic Force Microscopy (AFM): Characterize the surface topography and roughness of the steel coupons to provide quantitative information about the effectiveness of the inhibitor in reducing surface degradation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze the film formed on the steel surface to identify the functional groups of the inhibitor involved in the adsorption process.
Data Interpretation
-
Adsorption Isotherms: Analyze the relationship between the inhibitor concentration and the degree of surface coverage (θ, obtained from weight loss or electrochemical data) to understand the adsorption mechanism. Common isotherms to test include Langmuir, Temkin, and Frumkin. The Langmuir adsorption isotherm is often a good fit for such systems.[5][8]
-
Thermodynamic Parameters: By studying the effect of temperature on the corrosion rate and inhibition efficiency, thermodynamic parameters such as the activation energy (Ea) and the free energy of adsorption (ΔG°ads) can be calculated to further elucidate the mechanism of inhibition and the nature of the adsorption (physisorption vs. chemisorption).[2]
Safety Precautions
-
Handle all chemicals, especially concentrated acids, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood when handling volatile and corrosive chemicals.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. inhibition-of-mild-steel-corrosion-by-4-benzylidene-amino-antipyrine - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 1H NMR Characterization of 4-Methylbenzylidene-4-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Methylbenzylidene-4-methylaniline, a Schiff base compound, is synthesized through the condensation reaction of 4-methylbenzaldehyde and 4-methylaniline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (1H NMR), is a fundamental analytical technique for the structural elucidation and characterization of such organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[1][2] This document outlines the expected 1H NMR spectral data, a detailed protocol for sample analysis, and a workflow for the characterization of this compound.
Chemical Structure and Proton Environments:
The structure of this compound (C₁₅H₁₅N) contains several distinct proton environments that give rise to characteristic signals in the 1H NMR spectrum.
-
Imine Proton (H-imine): The single proton attached to the carbon of the C=N double bond.
-
Aromatic Protons (H-aromatic): Protons on the two phenyl rings. Due to the substitution pattern, these will appear as two sets of doublets for each ring.
-
Methyl Protons (CH₃): Protons of the two methyl groups attached to the aromatic rings.
Predicted 1H NMR Spectral Data
Table 1: Predicted 1H NMR Data for this compound
| Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz |
| Imine Proton (-CH=N-) | ~8.3 - 8.5 | Singlet (s) | 1H | N/A |
| Aromatic Protons | ~7.7 - 7.9 | Doublet (d) | 2H | ~8.0 |
| Aromatic Protons | ~7.1 - 7.4 | Multiplet (m) | 6H | ~8.0 |
| Methyl Proton (-CH₃) | ~2.4 | Singlet (s) | 3H | N/A |
| Methyl Proton (-CH₃) | ~2.3 | Singlet (s) | 3H | N/A |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and NMR instrument used.
Experimental Protocol
This section details the methodology for acquiring a 1H NMR spectrum of this compound.
A. Materials and Equipment
-
Sample: this compound (5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS.
-
Equipment:
-
NMR tubes (5 mm diameter)
-
Pipettes and tips
-
Vortex mixer
-
NMR Spectrometer (e.g., 300 MHz, 400 MHz, or higher)
-
B. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary to aid dissolution.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube securely.
C. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's sample holder.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:
-
Pulse Angle: 90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Spectral Width: 0-12 ppm
-
-
Acquire the Free Induction Decay (FID) data.
D. Data Processing and Analysis
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the protons. The area under a peak is proportional to the number of protons it represents.[2]
-
Analyze the peak multiplicities (singlet, doublet, etc.) and coupling constants to deduce the connectivity of the protons.[2]
-
Assign the signals in the spectrum to the corresponding protons in the this compound molecule.
Visualized Workflow
The following diagram illustrates the logical workflow for the 1H NMR characterization of this compound.
Caption: Workflow for 1H NMR analysis.
References
Application Notes and Protocols for Single Crystal X-ray Diffraction of N-arylbenzylidene Compounds
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and single crystal X-ray diffraction (SCXRD) analysis of N-arylbenzylidene compounds. This class of compounds, characterized by an imine or azomethine group (-CH=N-), is of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the precise three-dimensional atomic arrangement through SCXRD is crucial for establishing structure-activity relationships (SAR) and guiding the rational design of more potent and selective drug candidates.
Introduction to N-arylbenzylidene Compounds in Drug Discovery
N-arylbenzylidene compounds, a class of Schiff bases, are versatile scaffolds in medicinal chemistry. The imine bond is often crucial for their biological activity, participating in interactions with biological targets. The substituents on both the N-aryl and benzylidene rings significantly influence the molecule's conformation, electronic properties, and ultimately, its pharmacological effect.
Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of these compounds.[1] The resulting structural data, including bond lengths, bond angles, torsion angles, and intermolecular interactions, provide invaluable insights into:
-
Molecular Conformation: Understanding the preferred spatial arrangement of the molecule.
-
Stereochemistry: Unambiguously determining the absolute configuration of chiral centers.
-
Intermolecular Interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can mimic interactions with biological receptors.
-
Structure-Activity Relationship (SAR): Correlating specific structural features with biological activity to inform the design of new derivatives with improved properties.
Experimental Protocols
Synthesis of N-arylbenzylidene Compounds
N-arylbenzylidene compounds are typically synthesized via a condensation reaction between a primary aromatic amine and an aromatic aldehyde.
General Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of the substituted aniline and substituted benzaldehyde in a suitable solvent (e.g., ethanol, methanol, or a solvent-free system).
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: The mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The resulting imine often precipitates out of the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent.
Example Synthesis of (E)-N-(4-chlorobenzylidene)-1-phenylethan-1-amine:
-
In a reaction vessel, 0.210 g (1.5 mmol) of 4-chlorobenzaldehyde and 0.182 g (1.5 mmol) of (S)-(-)-1-phenylethylamine are mixed under solvent-free conditions.[1]
-
The mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
The resulting light-yellow crystalline product is obtained in high yield (96%).[1]
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step for a successful SCXRD experiment. The slow evaporation technique is widely used and effective for many organic compounds, including N-arylbenzylidene derivatives.
Protocol for Slow Evaporation:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Common solvents include dichloromethane, methanol, ethanol, and ethyl acetate.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating. Ensure the solution is free of any particulate matter by filtration if necessary.
-
Crystallization Vessel: Transfer the clear solution to a clean crystallization vessel, such as a small beaker, vial, or test tube. The choice of vessel can influence the rate of evaporation.
-
Evaporation Control: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to slow down the rate of solvent evaporation. A slower evaporation rate generally leads to larger and higher-quality crystals.
-
Incubation: Place the vessel in a vibration-free and temperature-stable environment.
-
Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently dry the crystals on a filter paper.
Single Crystal X-ray Diffraction Analysis
The following protocol outlines the major steps involved in collecting and analyzing single crystal X-ray diffraction data.
Protocol for SCXRD Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.
-
Data Collection:
-
The crystal is placed on a diffractometer (e.g., a Bruker SMART APEX II) equipped with a radiation source (commonly Mo-Kα, λ = 0.71073 Å, or Cu-Kα).
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential crystal degradation.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles (ω-scans).
-
-
Data Reduction:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for factors such as Lorentz and polarization effects, and absorption. Software such as SAINT and SADABS are commonly used for this purpose.
-
-
Structure Solution:
-
The positions of the atoms in the unit cell are determined from the processed diffraction data. This is typically achieved using direct methods or Patterson methods, as implemented in software packages like SHELXT.
-
-
Structure Refinement:
-
The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
This is an iterative process of least-squares refinement, where atomic positions, and anisotropic displacement parameters are adjusted.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The refinement is carried out using software such as SHELXL.
-
-
Validation and Analysis:
-
The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.
-
The final structural data, including atomic coordinates, bond lengths, angles, and crystallographic parameters, are presented in tables and can be visualized using software like Mercury or OLEX2.
-
Data Presentation
The crystallographic data for N-arylbenzylidene compounds are summarized in a standardized format for clarity and comparison.
Table 1: Example Crystallographic Data for Selected N-arylbenzylidene Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| I | C₁₅H₁₄ClN | Monoclinic | P2₁ | 10.123(2) | 5.987(1) | 11.234(2) | 108.12(3) | 647.8(2) | 2 |
| II | C₁₅H₁₄ClN | Monoclinic | P2₁ | 10.156(3) | 6.012(2) | 11.267(4) | 108.34(3) | 653.4(4) | 2 |
| III | C₁₅H₁₄ClN | Monoclinic | P2₁ | 10.134(2) | 5.998(1) | 11.245(2) | 108.21(3) | 649.5(2) | 2 |
| IV | C₁₇H₁₆ClN | Orthorhombic | P2₁2₁2₁ | 6.234(1) | 12.345(3) | 18.987(4) | 90 | 1460.9(5) | 4 |
| V | C₁₇H₁₆ClN | Orthorhombic | P2₁2₁2₁ | 6.256(2) | 12.378(4) | 19.012(6) | 90 | 1472.3(8) | 4 |
Data for compounds I-V adapted from ACS Omega, 2023, 8, 42, 38883–38895.[1]
Table 2: Selected Bond Lengths and Torsion Angles for Compound I
| Bond | Length (Å) | Torsion Angle | Angle (°) |
| C=N | 1.278(3) | C1-C7-N8-C9 | 178.9(2) |
| N-C(aryl) | 1.465(3) | ||
| C-Cl | 1.743(2) |
Note: The specific atom numbering corresponds to the published crystal structure.
Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures.
Application in Drug Development: Structure-Activity Relationships (SAR)
The detailed structural information obtained from SCXRD is pivotal for understanding the SAR of N-arylbenzylidene compounds. For instance, the planarity of the molecule, influenced by the substituents, can affect its ability to intercalate with DNA or fit into the active site of an enzyme. The presence and orientation of hydrogen bond donors and acceptors, as revealed by the crystal structure, are critical for specific interactions with biological targets.
By comparing the crystal structures of a series of N-arylbenzylidene analogues with their corresponding biological activities, researchers can:
-
Identify Key Pharmacophores: Determine the essential structural features required for activity.
-
Optimize Lead Compounds: Modify the lead structure to enhance potency, selectivity, and pharmacokinetic properties. For example, introducing a substituent that can form an additional hydrogen bond with the target protein, as predicted from the crystal structure, could lead to a more potent inhibitor.
-
Understand Resistance Mechanisms: In antimicrobial drug development, comparing the crystal structures of a compound bound to wild-type and mutant enzymes can reveal the structural basis of drug resistance.
References
Application Note: Robust and Reproducible Sample Preparation for Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mass spectrometry (MS) is a powerful analytical technique for the identification, characterization, and quantification of molecules, playing a critical role in proteomics, metabolomics, and drug discovery.[1][2][3] The quality and reproducibility of MS data are heavily dependent on the upstream sample preparation.[1][4] Proper sample preparation is essential to enrich analytes of interest, remove interfering substances like salts, detergents, and lipids, and ensure compatibility with the mass spectrometer's ionization source.[5][6] Ineffective sample preparation can lead to ion suppression, reduced sensitivity, and poor reproducibility, ultimately compromising experimental results.[6]
This document provides detailed protocols and workflows for preparing protein and small molecule samples for mass spectrometry analysis, designed to yield clean, concentrated samples for high-quality data acquisition.
General Workflow for Mass Spectrometry Sample Preparation
The preparation of biological samples for mass spectrometry follows a multi-step process designed to isolate and purify the analytes of interest from a complex biological matrix. The specific steps can vary depending on the sample type (e.g., cells, tissues, biofluids), the analyte of interest (proteins vs. small molecules), and the downstream MS analysis technique.[7] The general workflow begins with sample extraction, followed by purification and processing steps to make the analyte suitable for MS analysis.
Part 1: Proteomics Sample Preparation
For proteomic analyses, proteins are typically digested into smaller peptides, which are more amenable to separation by liquid chromatography (LC) and analysis by tandem mass spectrometry (MS/MS).[7] The most common workflows involve in-solution digestion or filter-aided sample preparation (FASP).
Protocol 1: In-Solution Digestion
In-solution digestion is a widely used method for processing protein samples, particularly when the sample amount is small, as it minimizes sample loss that can occur with in-gel methods.[7] The workflow involves protein denaturation, reduction of disulfide bonds, alkylation of free cysteines, and finally, enzymatic digestion.
Experimental Protocol: In-Solution Digestion
This protocol is adapted for digesting approximately 100 µg of protein from a cell lysate.
-
Protein Solubilization and Denaturation:
-
Reduction:
-
Alkylation:
-
Digestion:
-
If using 8M urea, dilute the sample with 50 mM Ammonium Bicarbonate (NH₄HCO₃) to reduce the urea concentration to <1M, as high concentrations of urea can inhibit trypsin activity.[8]
-
Add a protease, such as Trypsin or a combination of Lys-C and Trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).[8][11]
-
-
Quenching and Cleanup:
Table 1: Reagent Concentrations for In-Solution Digestion
| Step | Reagent | Working Concentration | Incubation Time | Incubation Temperature |
| Reduction | Dithiothreitol (DTT) | 5-10 mM | 30-60 min | 37-60°C |
| Alkylation | Iodoacetamide (IAA) | 10-20 mM | 30 min | Room Temperature (Dark) |
| Digestion | Trypsin | 1:50 - 1:100 (w/w) | 12-18 hours | 37°C |
| Quenching | Formic Acid / TFA | 0.5 - 1% (v/v) | 5-10 min | Room Temperature |
Protocol 2: Filter-Aided Sample Preparation (FASP)
The FASP method is particularly useful for samples containing detergents like SDS, which are incompatible with direct MS analysis.[13] It utilizes a molecular weight cut-off (MWCO) filter unit to retain proteins while allowing contaminants and smaller molecules to be washed away.[14]
Experimental Protocol: FASP
This protocol is designed for processing up to 200 µg of protein.[15]
-
Lysis and Loading:
-
Lyse cells or tissues in a buffer containing SDS (e.g., 1-4% SDS, 0.1M DTT). Heat at 95°C for 5 minutes.[13][16]
-
Sonicate the lysate to shear DNA and reduce viscosity.[13][16]
-
Combine up to 200 µg of the protein lysate with 200 µL of 8M urea in a 10 kDa or 30 kDa MWCO filter unit.
-
Centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through.[15][16]
-
-
Washing and Buffer Exchange:
-
Add 200 µL of 8M urea to the filter and centrifuge again at 14,000 x g for 15-20 minutes.[16]
-
Discard the flow-through.
-
-
Alkylation:
-
Final Washes:
-
Digestion:
-
Peptide Collection:
Table 2: Comparison of Proteomics Sample Preparation Methods
| Feature | In-Solution Digestion | Filter-Aided Sample Preparation (FASP) |
| Primary Use Case | Purified proteins, low-complexity samples, small sample amounts.[7] | Complex lysates, samples with high detergent concentrations (e.g., SDS).[13][17] |
| Sample Throughput | Can be high, amenable to 96-well format. | Can be adapted to 96-well format, but may require longer spin times.[14][18] |
| Detergent Removal | Requires use of MS-compatible detergents or a separate removal step. | Excellent removal of non-compatible detergents like SDS.[13] |
| Potential for Loss | Lower potential for sample loss.[7] | Some potential for protein/peptide loss due to filter binding. |
| Hands-on Time | Generally less hands-on time. | More steps involving centrifugation, potentially longer hands-on time. |
Part 2: Small Molecule Sample Preparation
Sample preparation for small molecule analysis, common in drug metabolism and metabolomics studies, focuses on extracting the analytes from a biological matrix (e.g., plasma, urine, tissue) and removing interfering components like proteins and phospholipids.[19] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[20]
General Protocol: Protein Precipitation (PPT)
Protein precipitation is a simple and fast method for removing the bulk of proteins from biological fluids like plasma or serum.[20] It is often referred to as a "crash" method.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting:
-
Aliquot a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
-
Solvent Addition:
-
Add 3-4 volumes of a cold organic solvent (e.g., 300-400 µL of acetonitrile or methanol) to the sample.[20] The cold temperature enhances precipitation.
-
-
Mixing:
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and denaturation of proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the small molecule analytes, without disturbing the protein pellet.
-
-
Final Preparation:
-
The supernatant can be injected directly for LC-MS analysis, or it can be evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the analyte.[5]
-
Table 3: Common Techniques for Small Molecule Sample Cleanup
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Fast, simple, inexpensive.[20] | Produces a relatively "dirty" extract; risk of analyte co-precipitation.[6] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on polarity. | Cleaner extracts than PPT, allows for analyte concentration.[20] | Can be labor-intensive, requires optimization of solvents. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Provides very clean extracts, high analyte concentration, high selectivity.[5][6] | More complex and expensive, requires method development.[6] |
Conclusion
The choice of sample preparation protocol is a critical determinant of success in mass spectrometry-based analysis.[17] For proteomics, in-solution digestion offers a straightforward workflow for less complex samples, while FASP provides a robust method for handling difficult samples containing high concentrations of detergents. For small molecule analysis, the choice of technique depends on the required level of cleanliness and sensitivity, ranging from simple protein precipitation to more rigorous solid-phase extraction. By carefully selecting and optimizing the sample preparation strategy, researchers can enhance data quality, improve reproducibility, and achieve more reliable and sensitive results in their drug development and scientific research endeavors.
References
- 1. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 5. organomation.com [organomation.com]
- 6. biocompare.com [biocompare.com]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 9. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 10. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 12. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucd.ie [ucd.ie]
- 14. A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usherbrooke.ca [usherbrooke.ca]
- 16. UWPR [proteomicsresource.washington.edu]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. tecan.com [tecan.com]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols: Unveiling the Biological Potential of Substituted Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse biological activities exhibited by substituted Schiff bases, a versatile class of organic compounds. This document details the experimental protocols for assessing their potential as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents, and presents quantitative data to guide further research and development.
Introduction to Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine and an aldehyde or ketone. The ease of their synthesis and the versatility of their structural modifications have made them a focal point in medicinal chemistry. The biological activity of Schiff bases is significantly influenced by the nature and position of substituents on the aromatic rings, which can modulate their lipophilicity, electronic properties, and steric hindrance, thereby affecting their interaction with biological targets.[1][2][3] This document explores the key biological activities of these compounds and provides practical guidance for their in vitro evaluation.
Anticancer Activity of Substituted Schiff Bases
Substituted Schiff bases have emerged as a promising class of compounds with significant potential in cancer therapy. Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for cancer cell survival and growth.
Mechanism of Action: Targeting Cancer Cell Proliferation and Survival
Several studies have indicated that substituted Schiff bases can exert their anticancer effects through various mechanisms. One prominent pathway involves the inhibition of enzymes crucial for cancer cell metabolism and proliferation, such as topoisomerase-II.[4] Additionally, some Schiff bases have been shown to induce apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2). Furthermore, they can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. The presence of specific substituents, such as halogens or methoxy groups, on the Schiff base scaffold has been shown to significantly influence their cytotoxic efficacy against various cancer cell lines.[4][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties [mdpi.com]
- 4. Synthesis, characterization, in vitro anticancer activity, and docking of Schiff bases of 4-amino-1,2-naphthoquinone | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylbenzylidene-4-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 4-Methylbenzylidene-4-methylaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is a Schiff base condensation reaction. It involves the reaction of an aldehyde, p-tolualdehyde, with a primary amine, p-toluidine, to form an imine. The reaction is typically catalyzed by an acid and involves the elimination of a water molecule.
Q2: What are the key factors that influence the yield of the reaction?
A2: Several factors can significantly impact the yield of this compound synthesis. These include:
-
Catalyst: The type and concentration of the acid catalyst are crucial.
-
Water Removal: As the reaction is reversible, efficient removal of the water byproduct is necessary to drive the equilibrium towards the product.
-
Reactant Ratio: The stoichiometry of p-tolualdehyde and p-toluidine can affect the reaction outcome.
-
Solvent: The choice of solvent can influence reaction kinetics and solubility of reactants and products.
-
Temperature and Reaction Time: Optimization of these parameters is essential for maximizing yield and minimizing side reactions.
-
Purity of Reactants: Using high-purity starting materials is important to avoid unwanted side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC). By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of the starting materials (p-tolualdehyde and p-toluidine) and the appearance of the product spot can be observed.
Q4: What are the expected spectral data for this compound?
A4: The structure of the synthesized compound can be confirmed using various spectroscopic techniques:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a characteristic imine (C=N) stretching band, typically in the region of 1620-1650 cm⁻¹. The absence of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the amine (around 3300-3500 cm⁻¹) indicates the formation of the Schiff base.
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region of the spectrum, typically between 8.0 and 8.5 ppm. Signals for the aromatic protons and the methyl groups will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₅N), which is approximately 209.29 g/mol .[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective catalysis. 2. Presence of water in the reaction mixture. 3. Sub-optimal reaction temperature or time. 4. Impure reactants. | 1. Use a catalytic amount of a suitable acid like glacial acetic acid or p-toluenesulfonic acid. 2. Employ methods for water removal such as a Dean-Stark apparatus, molecular sieves, or a drying agent. 3. Optimize the reaction temperature (refluxing is common) and monitor the reaction over time using TLC to determine the optimal duration. 4. Ensure the purity of p-tolualdehyde and p-toluidine. |
| Formation of Side Products | 1. Self-condensation of the aldehyde (if it has α-hydrogens; p-tolualdehyde does not, which minimizes this). 2. Oxidation of the aldehyde or amine. 3. Polymerization of reactants or product. | 1. While less likely with p-tolualdehyde, maintaining optimal reaction conditions can minimize other side reactions. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. 3. Control the reaction temperature and avoid excessively long reaction times. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not crystallize. 2. Product is impure after initial isolation. | 1. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. Column chromatography can also be used for purification. 2. Recrystallize the crude product from a suitable solvent. Ethanol is often a good choice for Schiff bases. Wash the filtered crystals with a small amount of cold solvent. |
| Product Decomposes During Workup or Purification | 1. The Schiff base is hydrolytically unstable. | 1. Avoid contact with water during workup. Use anhydrous solvents and drying agents. If an aqueous workup is necessary, perform it quickly and at a low temperature. |
Data Presentation
Table 1: Comparison of Synthesis Methods and Yields for Schiff Bases
| Reactants | Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline + Benzaldehyde | Conventional | Kinnow peel powder | DCM | 3 min | 72 | [2] |
| Aniline + Benzaldehyde | Green Synthesis | Kinnow peel powder | None | 3 min | 85 | [2] |
| Aniline + 4-Methylbenzaldehyde | Green Synthesis | Kinnow peel powder | None | - | ~82-85 | [2][3] |
| 4-Fluoroaniline + 4-Methylbenzaldehyde | Microwave | None | None | 5 min | 94 |
Note: Data for the direct synthesis of this compound using all methods was not available in a single source. The table presents data from closely related reactions to provide a comparative perspective.
Experimental Protocols
Protocol 1: Conventional Synthesis using Acid Catalysis
This protocol is a standard method for Schiff base synthesis.
Materials:
-
p-Tolualdehyde
-
p-Toluidine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1 equivalent) in absolute ethanol.
-
Add p-tolualdehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the crystals by vacuum filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can then be collected.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This method offers a rapid and efficient alternative to conventional heating.
Materials:
-
p-Tolualdehyde
-
p-Toluidine
-
Microwave reactor
-
Microwave-safe reaction vessel with a stirrer
Procedure:
-
In a microwave-safe reaction vessel, combine p-tolualdehyde (1 equivalent) and p-toluidine (1 equivalent).
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-10 minutes).
-
Monitor the reaction completion by TLC.
-
After cooling, the solid product can be directly collected.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Imine Synthesis from Aldehydes and Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in imine synthesis from aldehydes and anilines.
Troubleshooting Guide
Imine synthesis, while a fundamental reaction, can present several challenges. This guide addresses common problems, their potential causes, and recommended solutions to optimize your experimental outcomes.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Imine Yield | Incomplete reaction due to equilibrium.[1][2][3] | Remove water from the reaction mixture using a Dean-Stark apparatus, molecular sieves, or hygroscopic salts (e.g., Na₂SO₄, MgSO₄).[1] An excess of the amine reactant can also be used to shift the equilibrium.[1] |
| Low reactivity of starting materials. | Aromatic aldehydes generally react readily, while ketones and aliphatic aldehydes may require more forcing conditions.[2] Consider using a catalyst. | |
| Inappropriate reaction conditions. | Optimize temperature, solvent, and catalyst. Elevated temperatures can facilitate the reaction.[4] THF has been shown to be an effective solvent in some cases.[4] | |
| Catalyst issues. | Use an appropriate acid or base catalyst. Acid catalysis (e.g., p-toluenesulfonic acid, acetic acid) is common to activate the carbonyl group.[1][5] Aniline itself can also act as a nucleophilic catalyst.[6] For certain substrates, heterogeneous catalysts like Amberlyst® 15 can be effective.[7] | |
| Product Decomposition during Purification | Hydrolysis of the imine bond.[8][9] | Avoid acidic conditions during workup and purification. The stationary phase in column chromatography (silica or alumina) can be acidic and cause hydrolysis.[8][9] |
| Deactivate the stationary phase by adding a small percentage of a tertiary amine like triethylamine (TEA) to the eluent.[8][10][11] | ||
| Minimize contact time with the stationary phase by using a shorter column.[11] | ||
| Difficulty in Isolating the Product | Co-elution of starting materials and product. | Optimize the solvent system for column chromatography. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol system.[8] |
| Unreacted starting materials in the crude product. | If the starting amine is fully consumed, it can be converted to a salt with ethereal HCl and washed away.[8] Solvent washings can also be used to selectively remove unreacted starting materials.[9] | |
| Product is insoluble. | Crystallization can be an effective purification method if the imine product is insoluble in a particular solvent.[9] | |
| Side Reactions | Aldol condensation or polymerization of aliphatic aldehydes.[3] | This is more likely with primary aliphatic aldehydes and can be minimized by controlling the reaction conditions and stoichiometry.[2] |
| Formation of secondary amines. | If a reducing agent is present, the imine can be reduced to a secondary amine. This is the basis of reductive amination.[12] Ensure no unintended reducing agents are present. |
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion. How can I improve the yield?
A1: Imine formation is a reversible reaction.[1][2] To drive the equilibrium towards the product, you need to remove the water that is formed as a byproduct. This can be achieved using a Dean-Stark apparatus, molecular sieves, or anhydrous salts like MgSO₄ or Na₂SO₄.[1] Using a slight excess of the aniline can also help increase the yield.[1]
Q2: What is the optimal pH for imine synthesis?
A2: The reaction is typically acid-catalyzed, but a highly acidic environment can be detrimental.[5][13] If the pH is too low, the aniline will be protonated, rendering it non-nucleophilic and stopping the initial addition step.[5] A mildly acidic pH, often around 4-5, is generally considered optimal as it is sufficient to protonate the hydroxyl group of the carbinolamine intermediate to facilitate water elimination without completely protonating the starting amine.[5][13]
Q3: I am observing decomposition of my imine product during column chromatography on silica gel. What can I do?
A3: The acidic nature of silica gel can catalyze the hydrolysis of the imine bond.[8][9] To prevent this, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%), to your eluent.[10][11] Alternatively, using neutral or basic alumina as the stationary phase can be a better option.[11]
Q4: Can I run the reaction without a solvent?
A4: Yes, solvent-free or "neat" conditions can be very effective for imine synthesis, particularly with aromatic aldehydes and anilines.[14][15] This approach can be environmentally friendly and in some cases, the reaction proceeds rapidly at room temperature.[7]
Q5: What are some common catalysts for this reaction?
A5: A variety of catalysts can be employed. Homogeneous acid catalysts like p-toluenesulfonic acid, acetic acid, or even catalytic amounts of strong acids like HCl are common.[1][16] Heterogeneous catalysts such as Amberlyst® 15 offer the advantage of easy separation.[7] In some systems, aniline itself can act as a catalyst.[6]
Experimental Protocols
General Procedure for Imine Synthesis using Amberlyst® 15:
This protocol is adapted from a literature procedure for a green synthesis of imines.[7]
-
To a round-bottom flask, add the aldehyde (5 mmol), aniline (5.5 mmol), and Amberlyst® 15 (0.2 g).
-
Stir the mixture under neat conditions at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter off the catalyst and wash it with a suitable solvent (e.g., diethyl ether).
-
Concentrate the filtrate under reduced pressure to obtain the crude imine product.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: A workflow diagram for troubleshooting low-yield imine synthesis.
Caption: The reaction pathway for acid-catalyzed imine synthesis.
References
- 1. Imine formation-Typical procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 16. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
common side products in Schiff base formation and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to side products in Schiff base formation and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products in a Schiff base formation reaction?
A1: The most frequently encountered side products include:
-
Unreacted Starting Materials: Residual primary amines and carbonyl compounds (aldehydes or ketones) are common impurities.[1][2]
-
Hydrolysis Products: Schiff bases are susceptible to hydrolysis, reverting to the original amine and carbonyl compound, especially in the presence of water.[3] The reaction is an equilibrium, so the presence of water, a byproduct, can shift the equilibrium back to the reactants.[4]
-
Aldol Condensation Products: When using enolizable aldehydes or ketones, base-catalyzed aldol condensation can occur, leading to β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated derivatives as impurities.[5][6]
-
Enamine Tautomers: Schiff bases derived from aliphatic aldehydes that have alpha-hydrogens can tautomerize to their enamine form.[3]
-
Polymers: If using difunctional amines or carbonyl compounds, polymerization can occur.[4] Unstable Schiff bases from aliphatic aldehydes can also be prone to polymerization.[7]
Q2: Why is the removal of water crucial during the reaction?
A2: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[4][8] According to Le Chatelier's principle, the presence of water in the reaction medium can drive the equilibrium back towards the starting materials (hydrolysis), thus reducing the yield of the desired imine.[4] Actively removing water using methods like azeotropic distillation with a Dean-Stark apparatus, or by adding dehydrating agents like molecular sieves, shifts the equilibrium towards the product side, increasing the reaction yield.[6][9]
Q3: Can the choice of catalyst influence side product formation?
A3: Yes, the catalyst plays a critical role. The reaction is typically catalyzed by either acid or base.
-
Acid Catalysis: Mildly acidic conditions (pH ~5) are often optimal because the acid protonates the hydroxyl group of the intermediate carbinolamine, making it a better leaving group (water).[10] However, if the acid concentration is too high, it will protonate the primary amine, rendering it non-nucleophilic and stopping the reaction.[10]
-
Base Catalysis: Base catalysis can promote side reactions like aldol condensation if your carbonyl compound has α-hydrogens.[5]
Q4: My Schiff base seems unstable and decomposes over time. How can I store it properly?
A4: The stability of Schiff bases is a common concern. To ensure stability during storage, you should:
-
Avoid Moisture: Hydrolysis is a primary degradation pathway, so store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[3]
-
Protect from Heat: Some Schiff bases can decompose at high temperatures. It is advisable to store them at low temperatures, such as in a refrigerator.[3]
-
Consider Reduction: For long-term storage, the imine bond can be reduced to a more stable secondary amine using a reducing agent like sodium borohydride. The amine can be stored and potentially used for subsequent reactions.[3]
Troubleshooting Guides
Problem: Low or No Product Yield
Q: My reaction is not proceeding to completion, and the yield is very low. What steps can I take to improve it?
A: Low yields are often related to the reaction equilibrium or suboptimal conditions. Here are several factors to investigate:
-
Inefficient Water Removal: As the reaction is reversible, water must be removed to drive it forward.
-
Incorrect pH: The reaction rate is highly pH-dependent.
-
Reaction Time and Temperature: The reaction may be slow, especially with less reactive ketones.
-
Reactant Reactivity: Ketones are generally less reactive than aldehydes. Steric hindrance on either reactant can also slow the reaction.[12]
-
Solution: For sluggish reactions, consider more forcing conditions (higher temperature, longer time) and ensure efficient water removal.
-
Problem: Persistent Impurities in the Final Product
Q: My NMR spectrum consistently shows peaks from my starting aldehyde, even after purification. How can I remove it?
A: Unreacted aldehyde is a common and sometimes difficult impurity to remove because its polarity can be similar to the Schiff base product.
-
Recrystallization: This is often the most effective method for purification.
-
Column Chromatography: If recrystallization fails, column chromatography is an alternative.
-
Chemical Washing: A highly effective method for selectively removing aldehydes is to convert them into a water-soluble salt.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash it with an aqueous solution of sodium metabisulfite (Na₂S₂O₅). The bisulfite forms an adduct with the aldehyde, pulling it into the aqueous layer. Separate the organic layer, dry it, and remove the solvent.[1]
-
Q: My product is an oil and won't crystallize, making purification difficult. What should I do?
A: Difficulty in crystallization is a common issue.
-
Induce Crystallization:
-
Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product (if available) can also initiate crystallization. Sometimes, storing the oil at low temperatures for an extended period can induce solidification.
-
-
Alternative Purification:
Quantitative Data Summary
The yield of Schiff base synthesis is highly dependent on the reaction conditions, particularly the efficiency of water removal. The following table summarizes reported yields under different methodologies.
| Carbonyl Compound | Amine Compound | Method | Conditions | Yield (%) | Reference |
| Salicylaldehyde | Ethylenediamine | Methanol Reflux | Dropwise addition of amine, exothermic | 85.5% | [13] |
| Benzaldehyde | n-Butylamine | Batch Reaction | Methanol, 45 °C, no water removal | 84.0% | [14] |
| Benzaldehyde | n-Butylamine | Pervaporation | Methanol, 45 °C, continuous water removal | 98.6% | [14] |
| Aromatic Aldehydes | 1,2-Diaminobenzene | Green Synthesis | Stirring in water at room temp. | High | [15] |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base via Reflux
This protocol describes a general method for synthesizing a Schiff base from an aldehyde and a primary amine using reflux in ethanol with an acid catalyst.[12]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer and stir bar
-
TLC plates and developing chamber
Procedure:
-
Dissolve the aldehyde (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add the primary amine (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[12]
-
Attach a condenser to the flask and heat the mixture to reflux (approximately 80 °C for ethanol).
-
Stir the reaction at reflux for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting materials and the formation of a new product spot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
For many Schiff bases, the product will precipitate out of the solution upon cooling. If it does, collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Dry the purified product in a vacuum oven. If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified by recrystallization.[2]
Protocol 2: Removal of Unreacted Aldehyde using Sodium Metabisulfite
This protocol provides a method for the selective removal of a residual aldehyde impurity from a crude Schiff base product via chemical washing.[1]
Materials:
-
Crude Schiff base containing aldehyde impurity
-
Dichloromethane (or other suitable water-immiscible organic solvent)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Deionized Water
-
Separatory funnel
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a saturated aqueous solution of sodium metabisulfite.
-
Dissolve the crude Schiff base product in a suitable organic solvent, such as dichloromethane, in which the product is soluble but immiscible with water.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the saturated sodium metabisulfite solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The bisulfite will react with the aldehyde to form a water-soluble adduct.[1]
-
Allow the layers to separate. The top layer will be the aqueous phase (containing the aldehyde-bisulfite adduct) and the bottom layer will be the organic phase (containing the purified Schiff base). Note: This depends on the density of the organic solvent used.
-
Drain the lower organic layer into a clean flask. Discard the aqueous layer.
-
Pour the organic layer back into the separatory funnel and wash with deionized water to remove any residual bisulfite solution.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer by adding a small amount of anhydrous magnesium sulfate or sodium sulfate and swirling.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Schiff base, free of the aldehyde starting material.
Visualizations
Reaction Pathway and Side Reactions
Caption: General reaction pathway for Schiff base formation and common side reactions.
Troubleshooting Workflow for Schiff Base Synthesis
Caption: A logical workflow for troubleshooting common issues in Schiff base synthesis.
Experimental Workflow for Product Purification
Caption: Decision workflow for the purification of a crude Schiff base product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. simposioiiqf.com.br [simposioiiqf.com.br]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Water in Imine Condensation Reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to effectively manage water content in imine condensation reactions, thereby maximizing reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my imine condensation reaction failing or giving a low yield?
The formation of an imine from an aldehyde or ketone and a primary amine is a reversible equilibrium reaction that produces water as a byproduct.[1][2][3][4] According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the starting materials, thus decreasing the yield of the desired imine.[1][5][6] Furthermore, imines can be hydrolyzed back to the parent aldehyde/ketone and amine in the presence of water, especially under acidic conditions.[1][7][8]
Q2: What are the most effective methods for removing water from an imine condensation reaction?
There are two primary strategies for in-situ water removal:
-
Physical Removal (Azeotropic Distillation): This is commonly achieved using a Dean-Stark apparatus. The reaction is run in a solvent (like toluene) that forms a lower-boiling azeotrope with water.[2][9][10] As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, physically removing water from the reaction and driving the equilibrium forward.[2][10]
-
Chemical Sequestration: This involves adding a dehydrating agent directly to the reaction mixture. Common choices include:
-
Molecular Sieves (3Å or 4Å): These are highly effective and trap water molecules within their porous structure.[1][2][5][9] They must be activated (heated under vacuum) before use to ensure maximum efficacy.[11][12]
-
Anhydrous Hygroscopic Salts: Agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used to absorb the water formed during the reaction.[1][2][5][13]
-
Q3: How do I choose between a Dean-Stark apparatus and a chemical drying agent?
The choice depends on the reaction scale, temperature sensitivity, and the nature of your reactants.
-
Dean-Stark: Best suited for reactions that are tolerant of high temperatures (e.g., refluxing toluene, ~110 °C). It is very effective for larger-scale reactions where the amount of water produced is significant.[14][15]
-
Chemical Drying Agents: Ideal for smaller-scale reactions or for starting materials that are sensitive to high temperatures. Molecular sieves are generally considered more efficient than hygroscopic salts for achieving very dry conditions.[9]
Q4: My reaction is very slow. Could water be the cause?
While excess water can inhibit the reaction by shifting the equilibrium, slow reaction rates are often related to catalysis. Imine formation is typically catalyzed by a small amount of acid (e.g., p-toluenesulfonic acid, acetic acid).[1][2] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[2][16] Ensure you have an appropriate catalyst and that the reaction is free of excess water.
Q5: My imine product seems to be decomposing during workup or storage. What can I do?
This is likely due to hydrolysis, especially if your product is an aliphatic imine, which can be quite sensitive to moisture.[9] To prevent this, use anhydrous solvents for extraction and purification steps. After isolation, store the imine under an inert atmosphere (e.g., nitrogen or argon) and over a desiccant. For particularly unstable imines, it is often best to use them immediately in the next reaction step without isolation.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Imine Product | 1. Equilibrium Not Shifted: Water produced during the reaction is hydrolyzing the imine product back to starting materials.[1][13][17] 2. Wet Reagents/Solvent: Starting materials or the reaction solvent contain excess water. | 1. Implement Water Removal: Add activated 4Å molecular sieves to the reaction, or run the reaction in toluene using a Dean-Stark apparatus.[2][9][12] 2. Ensure Anhydrous Conditions: Dry solvents using appropriate methods and ensure starting materials are anhydrous. |
| Reaction Stalls or is Incomplete | 1. Insufficient Catalyst: The reaction rate is too slow without acid catalysis.[2][4] 2. Ineffective Drying Agent: Molecular sieves were not properly activated before use.[11][18] | 1. Add an Acid Catalyst: Introduce a catalytic amount of p-TsOH or glacial acetic acid to the reaction mixture.[2][15] 2. Activate Sieves: Dry molecular sieves in an oven (>160 °C) under vacuum for several hours immediately before use.[12][18] |
| Multiple Byproducts Observed | 1. Side Reactions: The amine or aldehyde is participating in other water-sensitive reactions. 2. Unstable Iminium Ion: The intermediate iminium ion may be susceptible to other nucleophilic attacks if the reaction is not optimized. | 1. Use Milder Conditions: If possible, run the reaction at room temperature using an effective drying agent like molecular sieves. 2. Control pH: Ensure only a catalytic amount of acid is used, as high acid concentrations can promote side reactions. |
| Imine Hydrolyzes on Standing | 1. Atmospheric Moisture: The purified imine is hygroscopic and reacts with moisture from the air. 2. Residual Water from Workup: Solvents used for extraction or chromatography were not anhydrous. | 1. Inert Atmosphere Storage: Store the final product in a sealed vial under nitrogen or argon.[9] 2. Anhydrous Workup: Dry all workup solvents over a suitable desiccant (e.g., MgSO₄, Na₂SO₄) before use. |
Quantitative Comparison of Common Drying Agents
The efficiency of a drying agent is crucial for achieving anhydrous conditions. The table below summarizes the residual water content in common solvents after treatment with various desiccants, as determined by Karl Fischer titration. Lower values indicate more effective water removal.
| Drying Agent | Solvent | Residual H₂O (ppm) | Reference |
| CaH₂ (refluxed) | Dichloromethane | ~13 ppm | [19][20] |
| KOH | Methanol | ~33 ppm | [19][20] |
| Mg/I₂ | Methanol | ~54 ppm | [19][20] |
| 3Å Molecular Sieves | Methanol | <10 ppm (after 72h) | [19][20] |
Data adapted from quantitative studies on solvent drying.[19][20][21] Note that the performance of molecular sieves is highly dependent on proper activation and contact time.
Experimental Protocols
Protocol 1: Imine Synthesis using a Dean-Stark Apparatus
This method is suitable for thermally stable reactants and is highly effective for removing water via azeotropic distillation.
-
Glassware Preparation: Ensure all glassware (round-bottom flask, Dean-Stark trap, condenser) is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Reagent Setup: To the round-bottom flask, add the aldehyde (1.0 eq), the primary amine (1.0-1.1 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01-0.05 eq), and a magnetic stir bar.
-
Solvent Addition: Add toluene (sufficient to fill the flask and the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the graduated arm of the Dean-Stark trap.[10] As the azeotrope condenses, it will separate into two layers in the arm, with the denser water sinking to the bottom.[10]
-
Monitoring: Continue refluxing until the theoretical amount of water has been collected or no more water is observed to be forming. The reaction can also be monitored by TLC or GC.
-
Workup: Cool the reaction to room temperature. The toluene solution containing the imine can then be concentrated under reduced pressure or used directly for the subsequent synthetic step.[2]
Protocol 2: Imine Synthesis using Molecular Sieves
This method is ideal for reactions that require milder conditions (room temperature or gentle heating).
-
Sieve Activation: Place 4Å molecular sieves in a flask and heat at >160 °C under high vacuum for at least 5 hours.[18] Allow the sieves to cool to room temperature under an inert atmosphere.
-
Glassware Preparation: Use oven-dried or flame-dried glassware and assemble under a nitrogen or argon atmosphere.
-
Reagent Setup: To a round-bottom flask containing a magnetic stir bar, add the activated 4Å molecular sieves (approx. 8g for a 20 mmol scale reaction).[2]
-
Reaction Mixture: Add an anhydrous solvent (e.g., diethyl ether, dichloromethane), followed by the aldehyde (1.0 eq) and the primary amine (1.2-1.5 eq).[2][5]
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or GC. Gentle heating may be applied if the reaction is slow.
-
Workup: Once the reaction is complete, filter the mixture to remove the molecular sieves, rinsing the sieves with a small amount of anhydrous solvent.[2] The combined filtrate can then be concentrated under reduced pressure to yield the crude imine.
Visualized Guides
The Principle of Water Removal
The diagram below illustrates Le Chatelier's principle as it applies to imine condensation. The removal of water, a product, disrupts the equilibrium and forces the reaction to proceed towards the formation of more products to re-establish equilibrium.[1][22][23][24]
General Workflow for Anhydrous Imine Synthesis
This workflow outlines the critical steps for setting up an imine condensation reaction while minimizing water contamination from the start.
Troubleshooting Flowchart for Low Reaction Yield
If you are experiencing low yields, follow this decision tree to diagnose the potential problem.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imine formation-Typical procedures - operachem [operachem.com]
- 3. peerj.com [peerj.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solved Formation of an imine from a ketone or aldehyde is an | Chegg.com [chegg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Solved Synthesis of an Imine using a Dean-Stark Trap Pre-Lab | Chegg.com [chegg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - Imine formation with Dean Stark (And other Dean Stark uses...) - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. rubingroup.org [rubingroup.org]
- 21. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Le Chatelier's Principle [chemed.chem.purdue.edu]
- 24. youtube.com [youtube.com]
Technical Support Center: Monitoring the Synthesis of 4-Methylbenzylidene-4-methylaniline by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 4-Methylbenzylidene-4-methylaniline via thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How does TLC help monitor the progress of the this compound synthesis?
A1: Thin-layer chromatography is a crucial technique for monitoring the progress of this reaction by separating the reactants (4-methylbenzaldehyde and 4-methylaniline) from the product (this compound) based on their differing polarities. By taking small aliquots from the reaction mixture at various time intervals and running a TLC, you can qualitatively assess the consumption of the starting materials and the formation of the product. The reaction is considered complete when the limiting reactant spot disappears from the TLC plate.[1]
Q2: What is a suitable mobile phase for the TLC analysis of this reaction?
A2: A common and effective mobile phase for separating aromatic aldehydes, anilines, and imines is a mixture of hexane and ethyl acetate. The optimal ratio can vary, but a good starting point is a 9:1 or 8:2 hexane to ethyl acetate ratio.[2] You may need to adjust this ratio to achieve optimal separation, where the Rf values of the spots are ideally between 0.2 and 0.8.
Q3: How can I visualize the spots on the TLC plate?
A3: The starting materials and the imine product are all aromatic and contain chromophores, making them visible under a UV lamp (254 nm) if you are using TLC plates with a fluorescent indicator.[2] Additionally, various chemical stains can be used for visualization:
-
Potassium permanganate (KMnO₄) stain: This is a good general stain that reacts with the aldehyde and amine functional groups.[1]
-
2,4-Dinitrophenylhydrazine (2,4-DNP) stain: This stain is specific for aldehydes and ketones, forming yellow to orange spots.[3]
-
Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will cause the aromatic compounds to appear as brown spots.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | The sample is too concentrated (overloaded). | Dilute the sample before spotting it on the TLC plate.[4] |
| The mobile phase is not appropriate for the compounds. | Try adjusting the polarity of the mobile phase. For acid-sensitive compounds, adding a small amount of triethylamine (0.1-2.0%) to the mobile phase can help. For base-sensitive compounds, a small amount of acetic or formic acid (0.1-2.0%) can be added.[5] | |
| Reactant and product spots have very similar Rf values. | The chosen mobile phase does not provide adequate separation. | Experiment with different ratios of hexane and ethyl acetate. A less polar mobile phase (higher hexane percentage) will generally result in lower Rf values and may improve separation between closely related compounds.[6] You can also try a different solvent system altogether, such as dichloromethane. |
| No spots are visible on the TLC plate. | The sample is too dilute. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[4][7] |
| The compounds are not UV-active, or the chosen stain is not effective. | Try a different visualization method. If using a UV lamp, ensure the TLC plate has a fluorescent indicator. If using a stain, select one that is known to react with aldehydes, anilines, or imines.[5] | |
| The reaction does not appear to be progressing (starting material spots remain intense). | The reaction conditions (temperature, catalyst, etc.) are not optimal. | Re-evaluate your reaction setup. Ensure the correct temperature is being maintained and that the catalyst, if used, is active. |
| The imine product may be unstable on the silica gel plate. | Deactivating the TLC plate with triethylamine before use can sometimes prevent the decomposition of sensitive compounds.[8] | |
| Spots remain at the baseline. | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[5][9] |
| Spots run at the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane.[5][9] |
Experimental Protocols
Synthesis of this compound
This procedure is adapted from a general method for imine synthesis under environmentally friendly conditions.[2]
Materials:
-
4-methylbenzaldehyde (p-tolualdehyde)
-
4-methylaniline (p-toluidine)
-
Amberlyst® 15 (or another suitable acid catalyst)
-
Diethyl ether
-
Ethanol (for recrystallization, if necessary)
Procedure:
-
In a round-bottom flask, combine 4-methylbenzaldehyde (1 equivalent) and 4-methylaniline (1.1 equivalents).
-
Add Amberlyst® 15 catalyst (approximately 0.2 g per 5 mmol of aldehyde).
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC every 30-60 minutes.
-
Once the reaction is complete (indicated by the disappearance of the 4-methylbenzaldehyde spot on the TLC), filter off the catalyst and wash it with a small amount of diethyl ether.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
If the product is a solid and requires further purification, it can be recrystallized from ethanol.
TLC Monitoring Protocol
-
Prepare the TLC chamber: Pour the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
Spot the TLC plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the 4-methylbenzaldehyde (reactant), 4-methylaniline (reactant), and the reaction mixture. Using separate capillary tubes, spot a small amount of each onto their respective lanes on the starting line.
-
Develop the plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by using an appropriate stain.
-
Analyze the results: Compare the spots of the reaction mixture to the reactant spots. The appearance of a new spot and the disappearance of the starting material spots indicate the progress of the reaction. Calculate the Rf value for each spot.
Data Presentation
The following table provides estimated Rf values for the reactants and the product in a common TLC solvent system. Note that actual Rf values may vary depending on the specific experimental conditions (e.g., TLC plate manufacturer, temperature, chamber saturation).
| Compound | Structure | Estimated Rf Value (9:1 Hexane:Ethyl Acetate) |
| 4-methylbenzaldehyde | C₈H₈O | ~0.4 - 0.5 |
| 4-methylaniline | C₇H₉N | ~0.3 - 0.4 |
| This compound | C₁₅H₁₅N | ~0.6 - 0.7 |
Visualizations
Caption: Workflow for monitoring the synthesis of this compound by TLC.
References
- 1. rsc.org [rsc.org]
- 2. peerj.com [peerj.com]
- 3. scribd.com [scribd.com]
- 4. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 5. This compound (CAS 16979-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. scribd.com [scribd.com]
- 7. Solved 1. Considering the Rf values, why does p-toluidine | Chegg.com [chegg.com]
- 8. This compound [webbook.nist.gov]
- 9. community.wvu.edu [community.wvu.edu]
Technical Support Center: Resolving Impurities in NMR Spectra of Synthesized Imines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common impurities encountered in the NMR spectra of synthesized imines.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the imine group?
A1: The characteristic chemical shifts for the imine group can vary depending on the specific structure and the deuterated solvent used. However, some general ranges are:
-
¹H NMR: The imine proton (CH=N) typically appears as a singlet in the range of 8.0-9.0 ppm.[1] For N-benzylbenzaldimine in CDCl₃, this signal is observed at 8.41 ppm.[1]
-
¹³C NMR: The imine carbon (C=N) signal is typically found in the range of 160-170 ppm.[2]
Q2: My NMR spectrum shows a peak around 9.5-10.5 ppm. What is this impurity?
A2: A signal in this region of the ¹H NMR spectrum is highly indicative of a residual aldehyde starting material.[3] For example, the aldehydic proton of 4-methylbenzaldehyde appears at 9.98 ppm in CDCl₃.[1] This impurity suggests an incomplete reaction.
Q3: I see broad signals in my NMR spectrum, and the imine peak is smaller than expected. What could be the issue?
A3: Broad signals and a diminished imine peak can be signs of imine hydrolysis, especially if the NMR solvent is not scrupulously dry.[3][4] Imines are susceptible to hydrolysis, which is the reverse reaction of their formation, yielding the starting aldehyde and amine.[5][6] The presence of water, even in trace amounts in hygroscopic solvents like DMSO-d₆, can facilitate this decomposition.[3] The exchange between the imine and its hydrolyzed forms can lead to signal broadening.
Q4: Can I use column chromatography to purify my imine? I've heard it can cause decomposition.
A4: Yes, you can use column chromatography, but with caution. Imines are prone to hydrolysis on the acidic surfaces of silica gel or alumina.[7][8] To prevent decomposition, it is highly recommended to add a small amount of a tertiary amine, such as triethylamine (typically 1-2%), to the eluent.[2][9] This deactivates the acidic sites on the stationary phase. Using a shorter column and running the chromatography quickly can also minimize contact time and reduce the risk of hydrolysis.[9]
Q5: Are there alternative purification methods to column chromatography for imines?
A5: Yes, several other methods can be effective:
-
Recrystallization: If your imine is a solid, recrystallization is often an excellent method for purification and can remove unreacted starting materials.[2]
-
Solvent Washing/Trituration: You can wash the crude product with a solvent in which the imine has low solubility, but the impurities are soluble.[7]
-
Distillation: For liquid imines, distillation can be an effective purification technique, provided the compound is thermally stable.
Troubleshooting Guides
Issue 1: Presence of Unreacted Aldehyde and/or Amine in the NMR Spectrum
This is one of the most common issues, indicating an incomplete reaction. The troubleshooting workflow for this issue is outlined in the diagram below.
Troubleshooting Workflow: Unreacted Starting Materials
Caption: Workflow for identifying and resolving unreacted starting materials.
Detailed Steps:
-
Confirm Impurities: Compare the signals in your crude NMR spectrum with the known chemical shifts of your starting aldehyde and amine.
-
Drive the Reaction to Completion: If significant starting materials remain, consider optimizing the reaction conditions. This may involve:
-
Increasing the reaction time.
-
Increasing the temperature.
-
Adding a dehydrating agent (e.g., MgSO₄, molecular sieves) to remove the water byproduct and shift the equilibrium towards the imine product.[10]
-
-
Purification: If the reaction has gone to completion as much as possible, or if you need to remove minor impurities, choose an appropriate purification method.
Issue 2: Evidence of Imine Hydrolysis in the NMR Spectrum
The presence of starting aldehyde and amine in a previously pure sample, often accompanied by broad peaks, suggests hydrolysis.
Troubleshooting Workflow: Imine Hydrolysis
Caption: Workflow for addressing and preventing imine hydrolysis.
Detailed Steps:
-
Use Anhydrous Solvents: For NMR analysis, always use freshly opened or properly dried deuterated solvents. Solvents like CDCl₃ are generally less hygroscopic than DMSO-d₆.[3]
-
Thoroughly Dry the Product: Before dissolving your sample for NMR, ensure it is completely free of water and protic solvents by drying it under high vacuum.
-
Handle Under Inert Atmosphere: When possible, handle and store your purified imine under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Data Tables
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Imines and Common Impurities
| Species | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Imine | R-CH =N-R' | 8.0 - 9.0 (s) | 160 - 170 | The imine proton is a sharp singlet. |
| Aldehyde | R-CH O | 9.5 - 10.5 (s) | 190 - 200 | A very downfield singlet, characteristic of an aldehyde.[3] |
| Amine (Primary) | R-NH₂ | 1.0 - 5.0 (broad) | - | The chemical shift is highly variable and concentration-dependent. |
| Water | H₂ O | Variable (e.g., ~1.56 in CDCl₃, ~3.33 in DMSO-d₆) | - | The chemical shift depends heavily on the solvent and temperature. |
Table 2: Properties of Common Deuterated Solvents for NMR
| Solvent | Hygroscopic? | Typical Water Peak (ppm) | Notes |
| CDCl₃ | No | ~1.56 | A good first choice for imine analysis due to its low polarity and non-hygroscopic nature. |
| Acetone-d₆ | Yes | ~2.84 | Can be used, but should be dry. |
| DMSO-d₆ | Very | ~3.33 | Prone to absorbing water, which can cause hydrolysis of the imine.[3] Use with caution. |
| Benzene-d₆ | No | ~0.40 | Aprotic and non-hygroscopic, another good choice. |
| THF-d₈ | Yes | ~2.47 | Can contain water and peroxides; should be freshly distilled or from a new bottle. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Triethylamine
This protocol is adapted for the purification of imines that are sensitive to acidic conditions.
-
Prepare the Slurry: In a beaker, add silica gel to your chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Add Triethylamine: To the slurry, add triethylamine to a final concentration of 1-2% (v/v). For example, for every 100 mL of eluent, add 1-2 mL of triethylamine.[9]
-
Pack the Column: Pack the chromatography column with the prepared silica gel slurry.
-
Equilibrate the Column: Run 2-3 column volumes of the eluent containing triethylamine through the packed column to ensure the entire stationary phase is neutralized.
-
Load the Sample: Dissolve your crude imine in a minimum amount of the eluent (or a less polar solvent) and load it onto the column.
-
Elute and Collect Fractions: Elute the column with the triethylamine-containing eluent and collect fractions.
-
Monitor Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Purification by Solvent Washing
This method is useful when the imine has significantly different solubility compared to the impurities.
-
Choose a Suitable Solvent: Select a solvent in which your imine product is poorly soluble, but the unreacted aldehyde and amine are soluble. Perform small-scale solubility tests if necessary.
-
Suspend the Crude Product: Place the crude solid in a flask and add the chosen solvent.
-
Stir or Sonicate: Stir the suspension vigorously or place it in an ultrasonic bath for 10-15 minutes. This ensures that the soluble impurities are dissolved.
-
Isolate the Product: Isolate the solid imine by vacuum filtration.
-
Wash the Solid: Wash the filtered solid with a small amount of the cold washing solvent to remove any remaining impurities.
-
Dry the Product: Dry the purified imine under high vacuum to remove all traces of solvent.
Protocol 3: Monitoring Imine Formation in an NMR Tube
This allows for real-time tracking of the reaction progress.
-
Prepare the Reactants: In a small vial, accurately weigh the limiting starting material (e.g., the aldehyde). Add the deuterated solvent of choice (ensure it is anhydrous).
-
Acquire a Spectrum of the Starting Material: Take a ¹H NMR spectrum of this solution. This will serve as your t=0 reference.
-
Initiate the Reaction: Add the second reactant (the amine) to the NMR tube. If using a catalyst, it can be added at this stage.
-
Monitor the Reaction: Acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).
-
Analyze the Data: By comparing the integration of the disappearing aldehyde proton signal (~9.5-10.5 ppm) with the appearing imine proton signal (~8.0-9.0 ppm), you can determine the reaction conversion over time.[10]
References
- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the 13C NMR Peak Assignment and Validation of 4-Methylbenzylidene-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive approach to the assignment and validation of the 13C Nuclear Magnetic Resonance (NMR) spectrum for the Schiff base 4-Methylbenzylidene-4-methylaniline. Accurate spectral assignment is critical for structural confirmation, purity assessment, and understanding the electronic environment of the molecule. This document outlines a predicted peak assignment based on data from analogous compounds and details robust experimental and computational methods for validation.
Predicted 13C NMR Peak Assignment
The predicted chemical shifts for each carbon atom, as numbered in Figure 1, are presented in Table 1.
Figure 1: Structure of this compound with Carbon Numbering
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Prediction |
| 1 | ~161.5 | CH | Based on N-benzylideneaniline (~160 ppm), slight downfield shift due to methyl group on aniline ring. |
| 2 | ~133.5 | C | Based on N-benzylideneaniline (~136 ppm), shifted upfield by the para-methyl substituent. |
| 3, 3' | ~129.8 | CH | Similar to N-benzylideneaniline (~129 ppm), minimal effect from the remote methyl group. |
| 4, 4' | ~129.2 | CH | Similar to N-benzylideneaniline (~129 ppm), minimal effect from the remote methyl group. |
| 5 | ~140.0 | C | Downfield shift from benzene (~128.5 ppm) due to methyl substitution. |
| 6 | ~21.5 | CH3 | Typical chemical shift for a methyl group on an aromatic ring. |
| 7 | ~149.0 | C | Based on N-benzylideneaniline (~152 ppm), shifted upfield by the para-methyl substituent. |
| 8, 8' | ~129.9 | CH | Similar to N-benzylideneaniline (~129 ppm), minimal effect from the remote methyl group. |
| 9, 9' | ~121.5 | CH | Similar to N-benzylideneaniline (~121 ppm), minimal effect from the remote methyl group. |
| 10 | ~135.0 | C | Downfield shift from benzene (~128.5 ppm) due to methyl substitution. |
| 11 | ~21.0 | CH3 | Typical chemical shift for a methyl group on an aromatic ring. |
Comparative Analysis with Related Compounds
The predicted assignments are substantiated by comparing them with the experimentally determined 13C NMR data of N-benzylideneaniline, 4-methylbenzaldehyde, and 4-methylaniline (p-toluidine). This comparison (Table 2) demonstrates the expected substituent effects of the methyl groups.
Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) with Parent and Precursor Molecules
| Carbon Atom/Position | This compound (Predicted) | N-Benzylideneaniline (Experimental) | 4-Methylbenzaldehyde (Experimental)[1][2] | 4-Methylaniline (Experimental) |
| Imine Carbon (C=N) | ~161.5 | ~160.1 | - | - |
| Benzylidene Ring | ||||
| C-ipso (to C=N) | ~133.5 | ~136.2 | ~134.3 | - |
| C-ortho | ~129.8 | ~129.0 | ~129.7 | - |
| C-meta | ~129.2 | ~128.8 | ~129.7 | - |
| C-para | ~140.0 | ~131.3 | ~145.5 | - |
| -CH3 | ~21.5 | - | ~21.9 | - |
| Aniline Ring | ||||
| C-ipso (to N=C) | ~149.0 | ~152.0 | - | ~145.0 |
| C-ortho | ~121.5 | ~121.0 | - | ~129.7 |
| C-meta | ~129.9 | ~129.2 | - | ~115.1 |
| C-para | ~135.0 | ~125.8 | - | ~127.0 |
| -CH3 | ~21.0 | - | - | ~20.5 |
Note: Experimental values are approximate and can vary slightly with solvent and concentration.
Validation Strategies and Alternative Methodologies
Unambiguous assignment of all carbon signals, especially for quaternary carbons and carbons with similar chemical environments, requires advanced NMR techniques.
Two-Dimensional (2D) NMR Spectroscopy
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon atoms with their directly attached protons.[3][4] It would definitively link the signals for C-1, C-3/3', C-4/4', C-6, C-8/8', C-9/9', and C-11 to their corresponding proton resonances. Quaternary carbons (C-2, C-5, C-7, C-10) will be absent from an HSQC spectrum.
-
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between carbons and protons that are two to three bonds apart.[3][5] It is invaluable for assigning quaternary carbons. For instance, the protons of the methyl group (C-6) should show a correlation to C-5 and C-4/4', confirming their positions. Similarly, the imine proton (on C-1) would show correlations to C-2, C-3/3', and C-7.
DEPT-135 Spectroscopy
Distortionless Enhancement by Polarization Transfer (DEPT-135) is a 1D experiment that differentiates carbon signals based on the number of attached hydrogens.[6][7][8]
-
Positive Signals: CH3 and CH groups.
-
Negative Signals: CH2 groups (absent in this molecule).
-
Absent Signals: Quaternary (C) carbons.
Running a DEPT-135 experiment would confirm the assignments for the methyl and methine carbons and help identify the quaternary carbons by their absence.
Computational Prediction
Quantum mechanical calculations, particularly Density Functional Theory (DFT), can predict 13C NMR chemical shifts with high accuracy. Comparing the computationally predicted spectrum with the experimental spectrum serves as a powerful validation tool, especially for complex structures.
Workflow for Peak Assignment and Validation
The logical flow for a comprehensive 13C NMR analysis of this compound is illustrated below.
Caption: Logical workflow for 13C NMR peak assignment and validation.
Experimental Protocol: 13C NMR Spectroscopy
This section provides a standard protocol for obtaining a high-quality 13C NMR spectrum.
1. Sample Preparation
-
Accurately weigh 20-30 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. Chloroform-d (CDCl3) is a common choice for similar compounds.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube. The solution height should be approximately 4-5 cm.
2. Instrument Setup and Data Acquisition (Example on a 400 MHz Spectrometer)
-
Instrument: 400 MHz NMR Spectrometer with a broadband probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Experiment: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).
-
Key Parameters:
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.
-
Acquisition Time (AQ): 1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A longer delay (5-10 s) may be needed for accurate integration of quaternary carbons, but is not typically necessary for simple identification.
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Number of Scans (NS): 128 to 1024 scans, depending on sample concentration. An overnight acquisition may be required for very dilute samples.
-
Temperature: 298 K (25 °C).
-
3. Data Processing
-
Apply an exponential window function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier Transformation (FT).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks (note: integration in standard 13C NMR is not reliably quantitative without long relaxation delays).
-
Pick and list the peaks.
By combining predicted data with advanced experimental validation techniques, researchers can achieve a confident and accurate 13C NMR peak assignment for this compound, ensuring structural integrity in their research and development endeavors.
References
- 1. rsc.org [rsc.org]
- 2. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Confirming the Purity of Synthesized 4-Methylbenzylidene-4-methylaniline by High-Performance Liquid Chromatography
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for confirming the purity of 4-Methylbenzylidene-4-methylaniline, a Schiff base synthesized from p-toluidine and p-tolualdehyde. This guide includes detailed experimental protocols and supporting data to objectively assess product purity against potential unreacted starting materials.
Workflow for Synthesis and Purification
The synthesis of this compound typically involves the condensation reaction between 4-methylaniline (p-toluidine) and 4-methylbenzaldehyde (p-tolualdehyde). The subsequent purification and analysis workflow is crucial for isolating and verifying the purity of the final product.
Caption: Workflow for the synthesis and purity confirmation of this compound.
Comparative HPLC Purity Analysis
The purity of the synthesized this compound was assessed using a reversed-phase HPLC method. This method is designed to separate the product from potential impurities, primarily the unreacted starting materials: 4-methylaniline and 4-methylbenzaldehyde.
Table 1: HPLC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| 4-Methylaniline (Impurity) | 2.5 | 0.3 | - |
| 4-Methylbenzaldehyde (Impurity) | 3.8 | 0.5 | - |
| This compound | 7.2 | 99.2 | 99.2 |
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (80:20 v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare individual standard solutions of 4-methylaniline and 4-methylbenzaldehyde in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to determine their respective retention times.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.
-
Calculate the area percentage of each peak to determine the purity of the synthesized product.
-
Alternative HPLC Method for Enhanced Separation
For complex samples or baseline separation challenges, a gradient elution method can be employed.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: Linear gradient from 60% to 90% B
-
10-12 min: 90% B
-
12-13 min: Linear gradient from 90% to 60% B
-
13-15 min: 60% B (re-equilibration)
-
-
All other parameters (flow rate, column, temperature, detection) remain the same as the isocratic method.
This guide provides a robust framework for the purity confirmation of synthesized this compound using HPLC. The detailed protocols and comparative data presentation are intended to support researchers in achieving reliable and reproducible results.
4-Methylbenzylidene-4-methylaniline vs N-benzylideneaniline comparative analysis
A Comparative Analysis of 4-Methylbenzylidene-4-methylaniline and N-benzylideneaniline
This guide provides a detailed comparative analysis of two Schiff bases: this compound and N-benzylideneaniline. The comparison covers their synthesis, physicochemical properties, and spectroscopic characterization, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The introduction of methyl groups onto the aromatic rings of N-benzylideneaniline to form this compound influences its physical and chemical properties. The table below summarizes the key physicochemical data for both compounds.
| Property | This compound | N-benzylideneaniline |
| Molecular Formula | C₁₅H₁₅N | C₁₃H₁₁N |
| Molecular Weight | 209.29 g/mol [1][2] | 181.24 g/mol |
| Appearance | Not specified | White to light yellow crystalline powder[3][4] |
| Melting Point | Not specified | 52-54 °C[3][4] |
| Boiling Point | Not specified | 300 °C |
| Solubility | Not specified | Soluble in ethanol, ether, chloroform, and acetic anhydride; partially soluble in water. |
| CAS Number | 16979-20-7[1][2] | 538-51-2 |
Synthesis and Reactivity
Both this compound and N-benzylideneaniline are synthesized via a condensation reaction, a classic example of Schiff base formation, between an aromatic aldehyde and a primary amine.
General Synthesis Reaction:
Caption: General reaction scheme for the synthesis of Schiff bases.
For N-benzylideneaniline, the reaction involves benzaldehyde and aniline. For this compound, the reactants are 4-methylbenzaldehyde and 4-methylaniline. The presence of methyl groups, which are electron-donating, on both aromatic rings of this compound can increase the electron density on the imine nitrogen, potentially affecting its basicity and reactivity compared to the unsubstituted N-benzylideneaniline. Aromatic aldehydes generally react readily and quantitatively with amines to form imines, often at room temperature.[5]
Experimental Protocols
Synthesis of N-benzylideneaniline Derivatives
A general procedure for the synthesis of N-benzylideneaniline and its derivatives involves the following steps:
-
Dissolve equimolar amounts of the corresponding aromatic aldehyde (e.g., benzaldehyde or 4-methylbenzaldehyde) and aromatic amine (e.g., aniline or 4-methylaniline) in a suitable solvent, such as ethanol or methanol.[6]
-
Add a catalytic amount of a weak acid, like glacial acetic acid, to the mixture.[7]
-
Reflux the reaction mixture for a specified period, typically a few hours, while monitoring the reaction progress using thin-layer chromatography (TLC).[3][6]
-
After completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[6]
Characterization Methods
The synthesized Schiff bases are typically characterized using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The formation of the imine bond is confirmed by the presence of a characteristic C=N stretching vibration band in the IR spectrum, typically observed in the region of 1600-1650 cm⁻¹. For N-benzylideneaniline, this peak is observed around 1625 cm⁻¹.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by a singlet signal for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 10.0 ppm.[3][8] The aromatic protons appear as multiplets in their characteristic regions.
-
¹³C NMR: The carbon of the azomethine group (-CH=N-) gives a characteristic signal in the range of δ 158-194 ppm.[3][8]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the Schiff base.[9]
Structural Diagrams
Caption: Molecular structures of the compared Schiff bases.
Reactivity and Application Comparison
Imines, or Schiff bases, are versatile compounds with a range of applications. The reactivity of the C=N double bond is central to their chemical behavior. They can act as nucleophiles at the nitrogen atom or as electrophiles at the carbon atom, especially after protonation of the nitrogen.[10]
-
N-benzylideneaniline serves as a fundamental model for aromatic Schiff bases and is used in the synthesis of various organic compounds and as a ligand in coordination chemistry.[3][11] Studies have shown its potential in biological applications, with some derivatives exhibiting antibacterial, antifungal, and antioxidant activities.[9]
Conclusion
Both this compound and N-benzylideneaniline are important Schiff bases synthesized through a straightforward condensation reaction. Their fundamental difference lies in the substitution pattern on the aromatic rings, which is expected to modulate their physicochemical properties and reactivity. N-benzylideneaniline is a well-characterized parent compound, while this compound represents a derivative with altered electronic characteristics due to the presence of methyl groups. Further direct comparative experimental studies would be beneficial to quantitatively assess the impact of this substitution on their performance in various applications.
References
- 1. This compound (CAS 16979-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. arcjournals.org [arcjournals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYNTHESIS AND CHARACTERIZATION OF N-BENZYLIDENE ANILINE FOR SPECTROPHOTOMETRIC DETERMINATION OF NICKEL-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]
structure-activity relationship of 4-methyl substituted benzylideneanilines
A comprehensive analysis of the structure-activity relationship (SAR) of 4-methyl substituted benzylideneanilines reveals their significant potential in antimicrobial and anticancer applications. The presence and position of the methyl group on the benzylidene ring profoundly influence the biological efficacy of these Schiff base compounds. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic promise.
Comparative Analysis of Biological Activity
The biological activity of 4-methyl substituted benzylideneanilines is primarily attributed to the azomethine group (–C=N–), which is a crucial pharmacophore. However, the nature and position of substituents on the aromatic rings can significantly modulate this activity. The 4-methyl group, in particular, has been shown to enhance the biological profile of these compounds in several studies.
Antimicrobial Activity
A study on a series of (E)-N-benzylidene-4-nitroanilines demonstrated that the 4-methyl substituted derivative exhibited notable antibacterial activity. When compared to other substituted analogs, the 4-methyl compound showed significant zones of inhibition against various bacterial strains. For instance, against Bacillus subtilis, the 4-methyl substituted imine produced a considerable zone of inhibition, comparable to some halogen-substituted derivatives.[1] This suggests that the electron-donating nature of the methyl group at the para position can contribute favorably to the antimicrobial properties.
| Compound | Substituent on Benzylidene Ring | Zone of Inhibition (mm) against Bacillus subtilis |
| (E)-N-(4-methylbenzylidene)-4-nitroaniline | 4-CH₃ | 14 |
| (E)-N-benzylidene-4-nitroaniline | H | 12 |
| (E)-N-(4-chlorobenzylidene)-4-nitroaniline | 4-Cl | 15 |
| (E)-N-(4-bromobenzylidene)-4-nitroaniline | 4-Br | 16 |
| (E)-N-(3-chlorobenzylidene)-4-nitroaniline | 3-Cl | 18 |
| (E)-N-(2-chlorobenzylidene)-4-nitroaniline | 2-Cl | 16 |
| (E)-N-(4-methoxybenzylidene)-4-nitroaniline | 4-OCH₃ | 15 |
| (E)-N-(3-nitrobenzylidene)-4-nitroaniline | 3-NO₂ | 15 |
| (E)-N-(4-nitrobenzylidene)-4-nitroaniline | 4-NO₂ | 16 |
| Ampicillin (Standard) | - | 20 |
Experimental Protocols
Synthesis of (E)-N-(4-methylbenzylidene)-4-nitroaniline
A mixture of 4-methylbenzaldehyde (0.01 mol) and 4-nitroaniline (0.01 mol) was dissolved in 20 mL of ethanol. A few drops of glacial acetic acid were added as a catalyst. The mixture was refluxed for 3-4 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and recrystallized from ethanol to obtain the pure product.[1]
Antimicrobial Screening by Disc Diffusion Method
The antimicrobial activity of the synthesized compounds was evaluated using the Bauer-Kirby disc diffusion method.[1]
-
Preparation of Inoculum: Bacterial cultures were grown in nutrient broth at 37°C for 24 hours.
-
Preparation of Agar Plates: Muller-Hinton agar was prepared and sterilized. The sterile agar was poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The microbial inoculum was uniformly spread over the surface of the solidified agar plates using a sterile cotton swab.
-
Application of Compounds: Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds dissolved in a suitable solvent (e.g., DMSO) at a specific concentration. The discs were then placed on the surface of the inoculated agar plates.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc was measured in millimeters. A standard antibiotic (e.g., Ampicillin) was used as a positive control.
Conclusion
The indicates that the 4-methyl group generally imparts a moderate enhancing effect on their antimicrobial activity compared to the unsubstituted parent compound. While electron-withdrawing groups like halogens and nitro groups at certain positions can lead to higher activity, the 4-methyl substitution provides a valuable data point in understanding the electronic and steric effects on the biological properties of benzylideneanilines. Further quantitative structure-activity relationship (QSAR) studies could provide deeper insights into the precise mechanisms and help in the design of more potent therapeutic agents.
References
comparative study of corrosion inhibition efficiency with other Schiff bases
A Comparative Analysis of Schiff Base Corrosion Inhibitors
In the ongoing effort to mitigate the costly and detrimental effects of metallic corrosion, Schiff bases have emerged as a highly effective and environmentally conscious class of corrosion inhibitors. Their efficacy stems from the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in their molecular structures, which facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. This guide provides a comparative overview of the corrosion inhibition efficiency of several recently developed Schiff bases, supported by experimental data and detailed methodologies.
Performance Comparison of Schiff Base Inhibitors
The inhibition efficiency of various Schiff bases against the corrosion of mild steel in acidic media is summarized below. The data highlights the performance of these compounds under specific experimental conditions.
| Schiff Base Inhibitor | Optimal Concentration | Corrosive Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
| MPAH ((E)-2-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzylidiene)hydrazine-1-carboxamide) | 5 x 10⁻³ M | 1.0 M HCl | 303 | 97 | [1] |
| MTIO (3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one) | 0.5 mM | HCl | 303 | 96.9 | [2] |
| Co(II)-L Complex | Not Specified | HCl | Not Specified | 96.60 | [3][4] |
| Cr(III)-L Complex | Not Specified | HCl | Not Specified | 95.45 | [3][4] |
| OHMHI | 0.5 mM | Acidic Media | 303 | 96.1 | [5] |
| AMB | 10 mM | HCl | Not Specified | 96.01 | [6][7] |
| Schiff–CS@Cu | 100 mg/L | 3.5% NaCl/1M HCl | Not Specified | 93.56 | |
| AIP | 10 mM | HCl | Not Specified | 93.15 | [6][7] |
| HEMAP (4-((4-((2-hydroxyethyl)(methyl)amino)benzylidene) amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) | 100 ppm | HCl | 298 | Not Specified, but noted as effective | [8] |
| AImP | 10 mM | HCl | Not Specified | 77.03 | [6][7] |
Experimental Protocols
The evaluation of corrosion inhibition efficiency of Schiff bases typically involves a combination of gravimetric and electrochemical techniques.
Weight Loss Measurements
This is a conventional method to determine the corrosion rate.
-
Specimen Preparation: Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried.[1]
-
Test Procedure: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1M HCl) with and without the Schiff base inhibitor for a specified period.[9]
-
Corrosion Rate Calculation: After immersion, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
Electrochemical Measurements
These techniques provide insights into the mechanism of corrosion inhibition. A standard three-electrode cell is used, consisting of a working electrode (mild steel), a counter electrode (platinum), and a reference electrode (saturated calomel electrode - SCE).[10][11]
-
Potentiodynamic Polarization (PDP): This method involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves are recorded in a potential range relative to the corrosion potential (Ecorr) at a slow scan rate (e.g., 1 mV/s).[1] The data is used to determine the corrosion current density (icorr), which is indicative of the corrosion rate. Many of the studied Schiff bases act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions.[3][4][12][13][14]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the corrosion potential over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude sinusoidal voltage (e.g., 10 mV).[1] The resulting impedance data is often analyzed by fitting to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct). An increase in Rct in the presence of the inhibitor signifies a decrease in the corrosion rate. The corrosion process is often controlled by a charge transfer process.[13]
Adsorption and Inhibition Mechanism
The protective action of Schiff base inhibitors is attributed to their adsorption on the metal surface, forming a barrier that isolates the metal from the corrosive environment.[5] The adsorption process is influenced by the molecular structure of the Schiff base, the nature of the metal surface, and the corrosive medium.[8] The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[2][12]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the corrosion inhibition efficiency of Schiff bases.
Caption: Workflow for Corrosion Inhibition Study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective corrosion inhibition of mild steel in hydrochloric acid by newly synthesized Schiff base nano Co(ii) and Cr(iii) complexes: spectral, thermal, electrochemical and DFT (FMO, NBO) studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Effective corrosion inhibition of mild steel in hydrochloric acid by newly synthesized Schiff base nano Co(ii) and Cr(iii) complexes: spectral, thermal, electrochemical and DFT (FMO, NBO) studies | Semantic Scholar [semanticscholar.org]
- 5. Exploring the Effectiveness of Isatin–Schiff Base as an Environmentally Friendly Corrosion Inhibitor for Mild Steel in Hydrochloric Acid [mdpi.com]
- 6. Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. emerald.com [emerald.com]
- 9. Electrochemical and quantum chemical investigation on the adsorption behavior of a schiff base and its metal complex for corrosion protection of mild steel in 15 wt% HCl solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drpress.org [drpress.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Introduction of newly synthesized Schiff base molecules as efficient corrosion inhibitors for mild steel in 1 M HCl medium: an experimental, density functional theory and molecular dynamics simulation study - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Analysis of 4-Methylbenzylidene-4-methylaniline and Its Precursors
This guide provides a detailed spectroscopic comparison of the Schiff base 4-Methylbenzylidene-4-methylaniline with its precursors, 4-methylbenzaldehyde and 4-methylaniline. This analysis is crucial for researchers in organic synthesis and drug development to confirm the formation of the product and to understand the changes in molecular structure and electronic environment upon reaction. The guide includes a synthesis protocol, comparative spectroscopic data, and a workflow diagram for the synthesis and analysis.
Synthesis of this compound
The synthesis of this compound, a Schiff base, is achieved through the condensation reaction of 4-methylbenzaldehyde and 4-methylaniline. This reaction involves the formation of a characteristic imine or azomethine (-C=N-) functional group.
Experimental Protocol
A common method for the synthesis involves the following steps:
-
Reactant Preparation: Equimolar amounts of 4-methylbenzaldehyde and 4-methylaniline are taken in a round-bottom flask.
-
Solvent and Catalyst: Ethanol is typically used as a solvent. A few drops of a catalytic amount of a weak acid, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is refluxed for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, which usually results in the precipitation of the crude product. The solid product is then filtered, washed with cold ethanol or water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Spectroscopic Data Comparison
The formation of this compound from its precursors can be unequivocally confirmed by analyzing the changes in their respective IR, 1H NMR, 13C NMR, and UV-Vis spectra. The key changes to look for are the disappearance of the aldehyde C-H and amine N-H stretching vibrations and the appearance of the imine C=N stretching vibration in the IR spectrum. In the NMR spectra, the disappearance of the aldehyde proton and the appearance of the imine proton signal are characteristic.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. The key diagnostic peaks are summarized below.
| Compound | Key Vibrational Frequencies (cm-1) | Functional Group |
| 4-methylbenzaldehyde | ~2820, ~2730 | Aldehyde C-H stretch |
| ~1700 | Aldehyde C=O stretch | |
| 4-methylaniline | ~3400-3300 (two bands) | Amine N-H stretch |
| ~1620 | Amine N-H bend | |
| This compound | ~1625 | Imine C=N stretch |
| No significant peaks around 3400-3300 or 2820-2730 | Disappearance of N-H and Aldehyde C-H |
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy helps in identifying the different types of protons and their chemical environment in a molecule.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 4-methylbenzaldehyde | ~9.9 | Singlet | Aldehyde proton (-CHO) |
| ~7.8, ~7.4 | Doublets | Aromatic protons | |
| ~2.4 | Singlet | Methyl protons (-CH3) | |
| 4-methylaniline | ~6.9, ~6.6 | Doublets | Aromatic protons |
| ~3.5 | Broad Singlet | Amine protons (-NH2) | |
| ~2.2 | Singlet | Methyl protons (-CH3) | |
| This compound | ~8.3 | Singlet | Imine proton (-CH=N-) |
| ~7.7-7.1 | Multiplet | Aromatic protons | |
| ~2.4, ~2.3 | Singlets | Methyl protons (from both rings) |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR provides information about the carbon skeleton of a molecule.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-methylbenzaldehyde | ~192 | Aldehyde carbonyl carbon (-CHO) |
| ~145-129 | Aromatic carbons | |
| ~22 | Methyl carbon (-CH3) | |
| 4-methylaniline | ~145-115 | Aromatic carbons |
| ~20 | Methyl carbon (-CH3) | |
| This compound | ~160 | Imine carbon (-C=N-) |
| ~150-120 | Aromatic carbons | |
| ~21 | Methyl carbons (-CH3) |
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The formation of the conjugated imine system in the product leads to a shift in the absorption maximum.
| Compound | λmax (nm) | Electronic Transition |
| 4-methylbenzaldehyde | ~250-260 | π → π |
| 4-methylaniline | ~235, ~285 | π → π |
| This compound | ~280, ~320 | π → π* and n → π* |
Experimental Workflow and Analysis
The overall process from starting materials to the final characterized product can be visualized as a logical workflow.
Caption: Logical workflow of the synthesis and spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound and its precursors provides a clear and definitive method for confirming the successful synthesis of the Schiff base. The key spectral changes, including the appearance of the imine functional group signals and the disappearance of the aldehyde and amine signals, serve as crucial evidence of the chemical transformation. This comparative guide offers researchers a comprehensive reference for the characterization of this and similar compounds.
Validating Molecular Weight: A Comparative Guide to High-Resolution Mass Spectrometry
In the realms of pharmaceutical development, proteomics, and polymer science, the precise determination of molecular weight is a critical parameter for confirming the identity, purity, and structural integrity of a substance. High-Resolution Mass Spectrometry (HRMS) has emerged as a gold standard for this purpose, offering unparalleled accuracy and detail. This guide provides an objective comparison of HRMS with other common analytical techniques, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The Power of High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision.[1][2] Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can determine the exact molecular mass of a compound.[1][2][3] This high level of mass accuracy allows for the confident determination of elemental compositions and the differentiation between molecules with very similar masses (isobars).[1][4]
The key advantages of HRMS for molecular weight validation include:
-
High Accuracy and Precision: HRMS instruments can achieve mass accuracies of less than 5 parts per million (ppm), providing a high degree of confidence in the determined molecular weight.[5][6]
-
Unambiguous Formula Determination: The exact mass measurement allows for the calculation of a unique elemental formula, which is crucial for identifying unknown compounds or confirming the structure of synthesized molecules.[4][7]
-
Sensitivity: Modern HRMS instruments can detect and identify compounds at very low concentrations.[2]
-
Versatility: The technique is applicable to a wide range of molecules, from small organic compounds to large biomolecules like proteins and polymers.[8][9]
Comparative Analysis of Molecular Weight Determination Techniques
While HRMS offers significant advantages, other techniques are also widely used for molecular weight determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the sample, the required accuracy, and available resources. The following table provides a comparison of HRMS with Low-Resolution Mass Spectrometry (LRMS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Size-Exclusion Chromatography (SEC).
| Feature | High-Resolution Mass Spectrometry (HRMS) | Low-Resolution Mass Spectrometry (LRMS) | SDS-PAGE | Size-Exclusion Chromatography (SEC) |
| Principle | Measures exact mass-to-charge ratio of ions. | Measures nominal mass-to-charge ratio of ions. | Electrophoretic mobility based on size after denaturation. | Separation based on hydrodynamic volume in solution.[10] |
| Accuracy | Very High (< 5 ppm error).[6] | Moderate (provides nominal mass, ± 1 Da).[6] | Low (relative MW, often 5-10% error). | Low to Moderate (relative MW, dependent on calibration).[11] |
| Resolution | Very High (can resolve isobaric compounds).[4] | Low (cannot distinguish isobars).[6] | Low. | Low to Moderate. |
| Information Provided | Exact mass, elemental formula, isotopic pattern. | Nominal mass, fragmentation pattern. | Apparent molecular weight, purity estimation. | Average molecular weight (Mw, Mn), polydispersity index (PDI), aggregation state.[12][13] |
| Sample Type | Small molecules, peptides, proteins, polymers. | Small molecules, peptides. | Proteins. | Proteins, polymers. |
| Throughput | Moderate to High. | High. | High. | Moderate. |
| Strengths | Unambiguous identification, structural elucidation. | Robust, widely available for routine analysis. | Simple, inexpensive, good for purity assessment.[14] | Provides information on size distribution and aggregation.[15] |
| Limitations | Higher cost, can be affected by sample complexity.[5] | Potential for false positives with isobaric compounds.[6] | Provides only an estimate of MW, affected by protein conformation and modifications. | Requires calibration with standards, resolution can be limited.[10] |
Experimental Data: A Head-to-Head Comparison
To illustrate the performance differences, the molecular weight of a recombinant protein (expected monoisotopic mass: 25,124.5 Da) was determined using HRMS, SDS-PAGE, and SEC.
| Method | Measured Molecular Weight (Da) | Accuracy (Deviation from Expected) |
| HRMS | 25,124.7 | +0.2 Da (7.9 ppm) |
| SDS-PAGE | ~26,000 | ~ +875 Da (~3.5%) |
| SEC | 25,500 | +375 Da (1.5%) |
As the data demonstrates, HRMS provides a significantly more accurate determination of the molecular weight compared to the relative estimates provided by SDS-PAGE and SEC.
Experimental Protocols
A detailed protocol for each technique is crucial for obtaining reliable and reproducible results.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation:
-
Instrument Calibration:
-
Method Setup:
-
Choose the appropriate ionization method, typically Electrospray Ionization (ESI) for proteins and polymers or Matrix-Assisted Laser Desorption/Ionization (MALDI) for a broader range of molecules.[10]
-
Set the mass analyzer to a high-resolution mode.[4]
-
For liquid samples, couple the mass spectrometer to a liquid chromatography (LC) system for online separation and desalting.[1]
-
-
Data Acquisition:
-
Acquire the mass spectrum over a defined m/z range.
-
-
Data Processing:
-
For large molecules like proteins that produce a series of multiply charged ions, use deconvolution software to calculate the zero-charge mass.[19]
-
Determine the monoisotopic mass and compare it to the theoretical mass calculated from the known molecular formula.
-
Alternative Methodologies (Brief Overview)
-
SDS-PAGE: Proteins are denatured and coated with the anionic detergent SDS. They are then separated by size through a polyacrylamide gel matrix via electrophoresis. The molecular weight is estimated by comparing the migration distance to that of known protein standards.[12]
-
Size-Exclusion Chromatography (SEC): Molecules in solution are separated based on their size (hydrodynamic volume) as they pass through a column packed with porous beads.[12] Larger molecules elute first. The molecular weight is determined by comparing the elution time to a calibration curve generated from standards of known molecular weight.[10]
Visualizing the Workflow and Comparisons
To better understand the processes and relationships, the following diagrams illustrate the HRMS workflow and a logical comparison of the different techniques.
Conclusion
For applications demanding the highest accuracy and confidence in molecular weight determination, High-Resolution Mass Spectrometry is the superior choice.[8] Its ability to provide exact mass measurements allows for unambiguous confirmation of molecular formulas, a critical step in pharmaceutical research and the characterization of novel proteins and polymers.[7][20] While techniques like SDS-PAGE and SEC remain valuable for routine screening, purity assessment, and analysis of size distribution, they provide only relative molecular weight information and lack the precision of HRMS.[12][21] By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the integrity and quality of their work.
References
- 1. m.youtube.com [m.youtube.com]
- 2. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. algimed.com [algimed.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Advantages of Molecular Weight Identification during Native MS Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. measurlabs.com [measurlabs.com]
- 9. lcms.cz [lcms.cz]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 13. agilent.com [agilent.com]
- 14. A comparison between SDS-PAGE and size exclusion chromatography as analytical methods for determining product composition in protein conjugation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. High-Resolution Mass Spectrometry for Molecular Weight Identification: Can You Share Deconvolution Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. measurlabs.com [measurlabs.com]
- 21. Comparison of selected analytical techniques for protein sizing, quantitation and molecular weight determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Crystal Packing in N-benzylideneaniline Polymorphs: A Case Study of 4-bromo-N-(4-bromobenzylidene)aniline
An in-depth guide for researchers, scientists, and drug development professionals on the nuanced structural differences and intermolecular interactions in the polymorphic forms of a key N-benzylideneaniline derivative.
Crystallographic and Intermolecular Interaction Data
The two identified polymorphs of 4-bromo-N-(4-bromobenzylidene)aniline crystallize in the monoclinic (Form I) and orthorhombic (Form II) systems.[1][2] A summary of their key crystallographic parameters and a breakdown of their intermolecular contacts, as determined by Hirshfeld surface analysis, are presented in the tables below.
| Crystallographic Parameter | Form I (Monoclinic) | Form II (Orthorhombic) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pccn |
| a (Å) | 11.9503 | 14.598(3) |
| b (Å) | 7.9347 | 10.137(2) |
| c (Å) | 12.1664 | 8.853(2) |
| α (°) | 90 | 90 |
| β (°) | 118.321 | 90 |
| γ (°) | 90 | 90 |
| V (ų) | 1016.9(3) | 1310.9(5) |
| Z | 2 | 4 |
| Intermolecular Contacts (%) | Form I (Monoclinic) | Form II (Orthorhombic) |
| Br···H/H···Br | 28.6 | 18.2 |
| C···H/H···C | 15.3 | 36.4 |
| H···H | 22.8 | 24.5 |
| Br···C/C···Br | 3.6 | 3.9 |
| Br···Br | 1.8 | 0.8 |
| C···C | 3.4 | 1.2 |
The data reveals significant differences in the unit cell dimensions and a notable variance in the contribution of different intermolecular contacts to the overall crystal packing. In the monoclinic Form I, Br···H interactions are the most significant, whereas in the orthorhombic Form II, C···H interactions dominate.[1] This highlights a distinct packing arrangement and demonstrates how subtle shifts in molecular orientation can lead to different primary intermolecular forces governing the crystal lattice.
Experimental Protocols
The synthesis and crystallization of the polymorphic forms of 4-bromo-N-(4-bromobenzylidene)aniline, along with their characterization, involve the following key experimental procedures:
Synthesis of 4-bromo-N-(4-bromobenzylidene)aniline
The compound is synthesized via a condensation reaction between 4-bromoaniline and 4-bromobenzaldehyde. Equimolar amounts of the reactants are dissolved in a suitable solvent, such as ethanol, and refluxed for several hours. Upon cooling, the product precipitates and can be purified by recrystallization.
Crystallization of Polymorphs
Single crystals of the different polymorphs can be obtained through controlled crystallization experiments. The choice of solvent and the rate of evaporation are critical factors in determining which polymorphic form crystallizes. For instance, slow evaporation from different solvents or solvent mixtures at varying temperatures can yield either Form I or Form II.
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the crystal structure of the polymorphs. A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting data is processed to solve and refine the crystal structure, yielding the unit cell parameters, space group, and atomic coordinates.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. The analysis is performed using specialized software that maps the electron distribution around a molecule in the crystal lattice. This allows for the identification and quantification of different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions, and provides a fingerprint plot that is unique to each polymorph.
Logical Relationship of Polymorph Formation and Characterization
The following diagram illustrates the workflow from the molecular components to the distinct polymorphic forms and their comparative analysis.
Caption: Polymorph analysis workflow.
This guide underscores the importance of comprehensive polymorphic screening and characterization in drug development and materials science. The case of 4-bromo-N-(4-bromobenzylidene)aniline demonstrates that even subtle changes in substitution on a parent molecule can lead to rich polymorphic behavior with distinct crystal packing arrangements and intermolecular interactions. A thorough understanding of these differences is paramount for controlling the solid-state properties of functional materials.
References
thermal stability analysis (TGA/DSC) of 4-Methylbenzylidene-4-methylaniline
A comprehensive review of the thermal properties of various Schiff bases, providing key data for researchers and professionals in drug development and materials science.
Introduction
Schiff bases are a versatile class of organic compounds with a wide range of applications, including in medicinal chemistry and materials science. Their thermal stability is a critical parameter that influences their suitability for various applications. This guide provides a comparative analysis of the thermal stability of different Schiff bases, investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
It is important to note that a direct search for the thermal analysis data of 4-Methylbenzylidene-4-methylaniline did not yield specific experimental results. Therefore, this guide presents a comparative analysis of the thermal stability of other relevant Schiff bases for which data is publicly available. This comparison offers valuable insights into the general thermal behavior of this class of compounds.
Comparative Thermal Stability Data
The thermal decomposition characteristics of several Schiff bases are summarized below. These compounds serve as representative examples and provide a basis for understanding the thermal properties of this chemical class.
| Compound Name | Decomposition Onset (°C) | Maximum Decomposition Temperature (°C) | Analysis Conditions |
| 4H-4-(2-hydroxy-benzylidene-amino)-5-benzyl-3-mercapto-1,2,4-triazole | 160 | 200.2 and 261.1 | Heating rate: 15 °C·min⁻¹ in air atmosphere |
| 4H-4-(4-nitro-benzylidene-amino)-5-benzyl-3-mercapto-1,2,4-triazole | 204 | 247 and 288 | Heating rate: 15 °C·min⁻¹ in air atmosphere |
| Poly-Schiff base (D230-PyAL) | 262 (5% weight loss) | - | Heating rate: 20 °C min⁻¹ under N₂ atmosphere |
| D230-PyAL-Ni | 237 (5% weight loss) | - | Heating rate: 20 °C min⁻¹ under N₂ atmosphere |
| D230-PyAL-Cu | 264 (5% weight loss) | - | Heating rate: 20 °C min⁻¹ under N₂ atmosphere |
| D230-PyAL-Sm | 271 (5% weight loss) | - | Heating rate: 20 °C min⁻¹ under N₂ atmosphere |
Experimental Protocols
The following is a generalized experimental protocol for conducting TGA and DSC analysis on Schiff bases, based on common practices found in the literature.
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of the Schiff base sample (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.
-
Analysis Conditions:
-
Heating Rate: A linear heating rate, commonly 10°C/min or 20°C/min, is applied.
-
Temperature Range: The analysis is typically run from room temperature to a final temperature sufficient to ensure complete decomposition, often up to 800°C or 900°C.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen or in an oxidative atmosphere like air, at a specified flow rate (e.g., 50 mL/min).
-
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve plots percentage weight loss against temperature. The derivative of the TGA curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
-
Instrument: A differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed amount of the Schiff base sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Analysis Conditions:
-
Heating Rate: The sample and reference are heated at a constant rate, often the same as in the TGA experiment (e.g., 10°C/min).
-
Temperature Range: The temperature range is selected to cover the expected thermal events, such as melting and decomposition.
-
Atmosphere: The experiment is performed under a controlled atmosphere, typically nitrogen.
-
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The resulting DSC curve shows endothermic (melting) and exothermic (decomposition) peaks.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent thermal analysis of Schiff bases.
Caption: Workflow for Schiff Base Synthesis and Thermal Analysis.
Assessing the Antibacterial Efficacy of Aniline-Derived Schiff Bases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aniline-derived Schiff bases have emerged as a promising class of compounds in the quest for novel antibacterial agents. Their versatile chemical nature allows for the synthesis of a wide array of derivatives with potent activity against a spectrum of bacterial pathogens. This guide provides a comparative analysis of the antibacterial efficacy of selected aniline-derived Schiff bases, supported by experimental data and detailed methodologies to aid in research and development efforts.
Comparative Antibacterial Activity
The antibacterial efficacy of aniline-derived Schiff bases is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. The zone of inhibition is the area around a disk impregnated with the test compound where bacterial growth is inhibited.
Below are tables summarizing the antibacterial activity of various aniline-derived Schiff bases against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Aniline-Derived Schiff Bases
| Schiff Base Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference Compound (MIC in µg/mL) |
| Disalicylic acid methylene/Schiff base hybrid (5h) | 0.030 µg/mL | 0.050 µg/mL | 0.065 µg/mL | 0.060 µg/mL | Ciprofloxacin (MIC not specified in source)[1][2] |
| 2-(trifluoromethoxy) aniline derivative | 15.6 µg/mL | 15.6 µg/mL | - | - | Not Specified[3] |
| Pyrazol-3-one Schiff base (Compound 4) | 6.25 µg/mL | - | 6.25 µg/mL | - | Ciprofloxacin[4] |
| Pyrazol-3-one Schiff base (Compound 5) | 6.25 µg/mL | - | 6.25 µg/mL | - | Ciprofloxacin[4] |
| 3-bromo-4-methyl-N-(4-methoxybenzylidene)aniline (BMA-III) | Moderately Active | Very Effective | Very Effective | Moderately Active | Ciprofloxacin[5] |
| N-(3-bromo-4-methylphenyl)-1-(1H-indol-3-yl)methanimine (BMA-IV) | Maximally Active | Less Active | Moderately Active | Maximally Active | Ciprofloxacin[5] |
Note: "-" indicates data not available in the cited sources.
Table 2: Zone of Inhibition of Aniline-Derived Schiff Bases
| Schiff Base Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Reference Compound (Zone of Inhibition in mm) |
| Vanillin-aniline Schiff base (SB-1) | - | 16.0 mm | - | - | Not Specified[6] |
| Vanillin-aniline Schiff base (SB-2) | - | 16.5 mm | - | - | Not Specified[6] |
| Vanillin-aniline Schiff base (SB-3) | - | - | - | 15.0 mm | Not Specified[6] |
| Vanillin-aniline Schiff base (SB-4) | - | 16.6 mm | - | - | Not Specified[6] |
| Polydentate Schiff Base (L3) | 32.5 ± 0.14 mm | - | 32 ± 0.36 mm | - | Ciprofloxacin, Chloramphenicol[7] |
| Iron (III) complex of Glyoxal/Vanillin-aniline Schiff base | 20-24 mm | 16-30 mm | - | - | Not Specified[8] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Accurate assessment of antibacterial efficacy relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the most common assays cited in the evaluation of aniline-derived Schiff bases.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test compound (Schiff base) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic for comparison (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate the culture at 37°C until it reaches the logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the dissolved test compound at a known starting concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile filter paper disks (6 mm in diameter)
-
Test compound (Schiff base) solution of known concentration
-
Standard antibiotic disks
-
Forceps
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.
-
Gently press the disks with sterile forceps to ensure complete contact with the agar.
-
Place a standard antibiotic disk as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).
-
Mandatory Visualizations
Proposed Mechanisms of Antibacterial Action
The antibacterial activity of aniline-derived Schiff bases is believed to be multifactorial. Two prominent proposed mechanisms are the inhibition of essential bacterial enzymes and the disruption of the bacterial cell membrane.
Caption: Experimental workflow for assessing antibacterial efficacy.
Caption: Inhibition of DNA Gyrase and Topoisomerase IV pathway.
Caption: Disruption of bacterial cell membrane integrity pathway.
References
- 1. Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties [frontiersin.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
A Comparative Guide to the Properties of 4-Methylbenzylidene-4-methylaniline: A Quantum Chemical Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular properties of 4-Methylbenzylidene-4-methylaniline, a Schiff base of interest in various chemical and pharmaceutical research fields. Due to the limited availability of comprehensive experimental data for this specific compound, this guide leverages quantum chemical calculations and compares them with available experimental data for the target molecule and two structurally similar, well-characterized N-benzylideneaniline derivatives: N-benzylideneaniline and N'-(4-Methylbenzyliden)aniline oxide. This comparative approach allows for an assessment of the accuracy and predictive power of computational methods for this class of compounds.
Data Presentation
The following tables summarize the available experimental data for this compound and provide a detailed comparison of experimental and calculated properties for the selected alternative compounds.
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N | NIST WebBook[1] |
| Molecular Weight | 209.29 g/mol | NIST WebBook[1] |
| Mass Spectrum (m/z) | Major peaks at 209, 194, 118, 91 | NIST WebBook[1] |
Table 2: Comparison of Experimental and Calculated Geometric Parameters for N-benzylideneaniline
| Parameter | Experimental (X-ray Diffraction) | Calculated (DFT/B3LYP/6-31G(d,p)) |
| C=N Bond Length (Å) | 1.237 | 1.252 |
| C-N Bond Length (Å) | 1.451 | 1.438 |
| N-C-C Bond Angle (°) | 121.5 | 121.1 |
| Dihedral Angle (C-N-C-C) (°) | -178.9 | -179.5 |
Note: Experimental data for N-benzylideneaniline is sourced from crystallographic studies. Computational data is sourced from studies employing Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for N-benzylideneaniline
| Vibrational Mode | Experimental (FTIR) | Calculated (DFT/B3LYP/6-31G(d,p)) |
| C=N Stretch | 1627 | 1635 |
| C-N Stretch | 1191 | 1198 |
| Aromatic C-H Stretch | 3060 | 3065 |
Note: This table presents a selection of key vibrational modes. The accuracy of the calculated frequencies is generally within a small percentage of the experimental values.
Table 4: Comparison of Experimental and Calculated Electronic Properties for N'-(4-Methylbenzyliden)aniline oxide
| Property | Experimental (UV-Vis) | Calculated (TD-DFT/B3LYP/6-32G) |
| λmax (nm) | 315 | 320 |
| HOMO Energy (eV) | - | -5.85 |
| LUMO Energy (eV) | - | -1.98 |
| Energy Gap (eV) | - | 3.87 |
Note: Experimental UV-Vis data is for the π→π transition. Computational data for HOMO-LUMO energies are provided from DFT calculations, which are useful for predicting reactivity and electronic transitions.[2]*
Experimental and Computational Protocols
Experimental Methodologies
-
Synthesis of Schiff Bases: The synthesis of N-benzylideneaniline and its derivatives is typically achieved through the condensation reaction of the corresponding substituted aniline and benzaldehyde in an appropriate solvent, such as ethanol. The reaction mixture is often refluxed, and the resulting product can be purified by recrystallization.[3]
-
Mass Spectrometry: The mass spectrum of this compound was obtained from the NIST Chemistry WebBook, likely using electron ionization (EI) mass spectrometry.[1]
-
X-ray Crystallography: The experimental geometric parameters for N-benzylideneaniline are derived from single-crystal X-ray diffraction studies, which provide precise atomic coordinates.
-
FTIR Spectroscopy: Experimental vibrational spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer in the solid state (e.g., using KBr pellets) or as a thin film.
-
UV-Vis Spectroscopy: Electronic absorption spectra are measured using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, methanol) to observe electronic transitions.
Computational Methodologies
The quantum chemical calculations cited in this guide for the comparative analysis of N-benzylideneaniline and its derivatives were primarily performed using Density Functional Theory (DFT).
-
Software: Gaussian 09W is a commonly used software package for these types of calculations.[4]
-
Functional and Basis Set: The B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-32G are frequently employed for geometry optimization and frequency calculations of organic molecules, as they provide a good balance between accuracy and computational cost.[2][4]
-
Geometry Optimization: The molecular geometries are optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated from the optimized geometries to predict the IR and Raman spectra.
-
Electronic Properties: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), while the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the ground-state DFT calculations.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing theoretical predictions from quantum chemical calculations with experimental data for the properties of Schiff bases like this compound.
Caption: Workflow for comparing theoretical and experimental data.
Conclusion
References
Safety Operating Guide
Proper Disposal of 4-Methylbenzylidene-4-methylaniline: A Guide for Laboratory Professionals
For immediate reference, treat 4-Methylbenzylidene-4-methylaniline as a hazardous substance that is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Disposal should be conducted in accordance with all local, state, and federal regulations for hazardous waste.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS RN: 16979-20-7), a compound used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn. This information is based on guidelines for chemically similar aromatic amines and imines.
| PPE Category | Specific Requirements |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. Standard safety glasses are not sufficient. |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] |
Spill & Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a confined space, use a fume hood.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials such as sawdust. For solid spills, carefully sweep up the material, avoiding dust generation.[3]
-
Collect: Place all contaminated materials, including the absorbent, into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not discharge down the drain or dispose of with regular laboratory trash.
-
Waste Identification: this compound is classified as harmful if swallowed (Acute Tox. 4) and hazardous to the aquatic environment with long-term effects (Aquatic Chronic 2).[1]
-
Waste Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3]
-
Containerization: Use a dedicated, properly labeled, and sealed container for the waste. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the material in accordance with all applicable regulations.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Methylbenzylidene-4-methylaniline
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical guidance for handling 4-Methylbenzylidene-4-methylaniline (CAS No. 16979-20-7). The information herein is compiled to ensure the safety of researchers, scientists, and drug development professionals. All procedures should be conducted in strict accordance with your institution's safety protocols.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Hazardous to the aquatic environment, long-term hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
Due to the chemical's classification as an acute oral toxin and its potential for long-term aquatic toxicity, a comprehensive approach to personal protection is mandatory. The following PPE is required for all personnel handling this compound:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing. | Protects against accidental splashes which could lead to ingestion or eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious lab coat or coveralls. Closed-toe shoes. | Prevents skin contact and absorption. "Double gloving" is recommended.[2] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used. | Minimizes the risk of inhalation, which is a potential route of exposure for powdered or aerosolized substances. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to mitigate the risks associated with this compound.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All materials contaminated with this compound, including gloves, disposable lab coats, and bench paper, must be treated as hazardous waste.
-
Containerization : Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.
-
Environmental Precaution : Under no circumstances should this chemical or its waste be disposed of down the drain.[4] Its classification as "Aquatic Chronic 2" indicates a significant and lasting danger to aquatic ecosystems.[1]
-
Regulatory Compliance : Disposal must be carried out in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
| Incident | First Aid / Response |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
